molecular formula C10H13ClN2O3 B182232 methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride CAS No. 101248-38-8

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

Numéro de catalogue: B182232
Numéro CAS: 101248-38-8
Poids moléculaire: 244.67 g/mol
Clé InChI: HKCWWIWEVTZOCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, also known as Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 2-[(4-aminobenzoyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7;/h2-5H,6,11H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCWWIWEVTZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

mechanism of action of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

Preamble: Charting the Unexplored Territory of a Novel Compound

In the landscape of drug discovery and development, researchers are frequently presented with novel chemical entities whose biological activities are yet to be defined. Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride represents one such molecule. While public-domain literature on its specific mechanism of action is sparse, its structure provides a compelling starting point for a thorough in vitro investigation.

This guide is structured not as a definitive statement on the compound's function, but as a strategic roadmap for its elucidation. As a Senior Application Scientist, the intent is to provide fellow researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for dissecting the in vitro mechanism of action of this, or any, novel small molecule. We will proceed from broad, high-throughput methodologies to focused, hypothesis-driven experiments, ensuring that each step is grounded in scientific integrity and provides a self-validating system of inquiry.

Section 1: Initial Target Discovery and Phenotypic Profiling

The initial phase of investigation is a broad-spectrum approach to generate testable hypotheses. We begin without preconceived notions of the compound's target, employing both target-agnostic and predictive methods.

Phenotypic Screening: A Holistic View of Cellular Response

Phenotypic screening is a powerful strategy to identify molecules that can alter a cell's phenotype, offering a holistic view of a compound's impact on a disease model.[1][2] This approach does not require prior knowledge of the specific drug target.[1]

A high-content screening (HCS) campaign can be designed using disease-relevant cell lines (e.g., cancer cell lines, primary neurons, or immune cells, depending on the therapeutic area of interest). The assay would monitor for a range of phenotypic changes, such as cell morphology, proliferation, or the expression of specific biomarkers.[3]

G cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Staining & Imaging cluster_3 Data Analysis A Seed disease-relevant cells in 96- or 384-well plates B Add Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride at various concentrations A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Fix, permeabilize, and stain cells with fluorescent dyes (e.g., DAPI for nucleus, phalloidin for actin, and a viability marker) C->D E Acquire images using a high-content imaging system D->E F Image analysis software quantifies cellular features (e.g., cell count, nuclear size, protein localization) E->F G Generate a multiparametric phenotypic profile of the compound's effect F->G

Caption: Workflow for a high-content phenotypic screen.

In Silico Target Prediction: A Computational Approach

In parallel with phenotypic screening, computational methods can predict potential protein targets for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride.[4] These in silico approaches leverage large databases of known drug-target interactions and can be broadly categorized into ligand-based and structure-based methods.[5][6]

  • Ligand-Based Methods: These approaches compare the 2D or 3D structure of the query compound to databases of molecules with known biological activities.[7] A strong similarity to a known inhibitor of a particular enzyme, for example, would suggest that the enzyme may also be a target of the query compound.

  • Structure-Based Methods (Reverse Docking): If the 3D structure of the compound can be modeled, it can be computationally "docked" into the binding sites of a large number of protein crystal structures.[7] Proteins to which the compound is predicted to bind with high affinity are considered potential targets.

Section 2: Target Deconvolution and Validation

Once a phenotypic effect has been observed or a list of potential targets has been generated in silico, the next critical step is to identify and validate the specific molecular target(s) responsible for the compound's activity. This process is known as target deconvolution.[8][9]

Target Deconvolution Strategies

Several experimental strategies can be employed for target deconvolution, including:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[9][10]

  • Expression Cloning: This technique involves screening a library of cDNAs to identify a gene product that, when overexpressed, confers resistance or sensitivity to the compound.[10]

  • Protein Microarrays: A labeled version of the compound is incubated with a microarray containing thousands of purified proteins. Binding is detected at specific spots on the array, revealing potential protein targets.[10]

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for confirming drug-target engagement in a cellular context.[11] The principle is that a protein becomes more thermally stable when it is bound to a ligand.[12][13]

  • Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Use a thermal cycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[11]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[11]

  • Protein Quantification and Western Blot: Collect the supernatant and quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.[11][12]

Temperature (°C)Soluble Target Protein (% of 40°C control) - VehicleSoluble Target Protein (% of 40°C control) - Compound X
40100100
459598
508092
555085
602060
65530
70<110

A rightward shift in the melting curve for the compound-treated cells indicates thermal stabilization of the target protein, confirming direct binding in the cellular environment.

Section 3: Dissecting Downstream Signaling Pathways

Upon validation of a molecular target, the subsequent investigation should focus on the downstream signaling pathways modulated by the compound's interaction with its target.

Analysis of Pathway Modulation by Western Blotting

Western blotting is a fundamental technique to assess changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling cascade.[14][15] For instance, if the validated target is a kinase, one would examine the phosphorylation status of its known substrates.

  • Cell Culture and Treatment: Seed cells and allow them to attach overnight. Treat the cells with a dose-range of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride for various time points.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK).[16]

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

Luciferase Reporter Assays for Transcription Factor Activity

Many signaling pathways culminate in the activation or repression of transcription factors. Luciferase reporter assays are a highly sensitive method for quantifying the activity of these transcription factors.[18][19][20]

G cluster_0 Plasmid Construction & Transfection cluster_1 Compound Treatment cluster_2 Cell Lysis & Luminescence Measurement A Construct a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the transcription factor of interest B Transfect cells with the reporter plasmid A->B C Treat transfected cells with Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride B->C D Lyse the cells and add the luciferase substrate C->D E Measure the luminescent signal, which is proportional to the transcription factor activity D->E

Caption: Workflow for a luciferase reporter assay.

Section 4: Characterization of Cellular Phenotypes

The final phase of an in vitro mechanism of action study is to connect the molecular-level interactions and pathway modulations to observable cellular phenotypes.

Cell Viability and Proliferation Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[21][22]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the compound for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

Apoptosis Assays

If the compound reduces cell viability, it is important to determine whether this is due to the induction of apoptosis (programmed cell death). The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[24][25][26]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for a desired time period.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[27]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[27]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase 3/7 activity.[25]

Cell Cycle Analysis

Some compounds may exert their effects by causing cells to arrest at a particular phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the DNA content of a cell population and thus determining the percentage of cells in the G0/G1, S, and G2/M phases.[28][29][30]

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[31]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[30][31]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

Conclusion: Synthesizing a Coherent Mechanism of Action

The elucidation of a novel compound's in vitro mechanism of action is an iterative process of hypothesis generation and testing. By systematically progressing from broad, unbiased screening to specific, targeted experiments, a coherent narrative of the compound's biological activity can be constructed. The data gathered from the workflows outlined in this guide—from target identification and validation to pathway analysis and phenotypic characterization—will provide a robust foundation for further preclinical and clinical development of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride. This structured approach ensures scientific rigor and provides a clear path forward in the challenging but rewarding field of drug discovery.

References

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  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
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  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved March 12, 2024, from [Link]

  • BrdU plus Propidium Iodide for Cell Cycle. (n.d.). Carver College of Medicine, University of Iowa. Retrieved March 12, 2024, from [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved March 12, 2024, from [Link]

  • Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review. Retrieved March 12, 2024, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved March 12, 2024, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol, 14(15), e4924.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved March 12, 2024, from [Link]

  • Ji, H., Lu, X., Zhao, S., Wang, Q., Liao, B., Bauer, L. G., Huber, K. V. M., Luo, R., Tian, R., & Tan, C. S. H. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions.
  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., Klaffke, W., Mitchell, J. B., Glen, R. C., & Gkoutos, G. V. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 993, 225–248.
  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903.
  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2018). Applied In Vitro Toxicology, 4(3), 209-218.
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  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace. Retrieved March 12, 2024, from [Link]

  • Not a Dilemma: Target Deconvolution in Drug Discovery. (2009, April 1). ChemMedChem, 4(4), 481-484.
  • Luciferase Assay: Principles, Purpose, and Process. (2025, February 11). Ubigene. Retrieved March 12, 2024, from [Link]

  • Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). Journal of Medicinal Chemistry, 66(6), 3958–3976.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546.
  • TF Luciferase Reporter Vectors. (n.d.). Signosis. Retrieved March 12, 2024, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS Discovery, 27(5), 232-241.
  • Caspas-Glo 3/7 Assay. (n.d.). Reaction Biology. Retrieved March 12, 2024, from [Link]

  • In Vitro Pharmacology, Bioassay Development, and High-Throughput Screening (HTS). (n.d.). Southern Research. Retrieved March 12, 2024, from [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols (pp. 1-15). Humana, New York, NY.
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  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. Retrieved March 12, 2024, from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011, December 29). International Journal of Molecular Sciences, 13(1), 1024-1055.
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Sources

A Technical Guide to the Preliminary Toxicological Assessment of Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Preclinical Safety

In the landscape of modern drug development, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities at the earliest stages of research is not merely a regulatory hurdle but a strategic imperative. A compound's toxicological profile is a critical determinant of its future as a therapeutic candidate. This guide provides a comprehensive, multi-tiered framework for establishing a preliminary toxicity profile for the novel chemical entity, Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride.

This document is structured to mirror a logical, progressive investigation, moving from computational predictions to cellular assays and finally to preliminary in vivo models. The methodologies described are grounded in international regulatory standards and best practices, providing a robust foundation for decision-making. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to conduct a thorough preliminary safety assessment, thereby enabling informed progression of this and similar compounds through the development pipeline.

Section 1: The Initial Blueprint - In Silico Toxicological Forecasting

Before committing resources to laboratory experiments, computational toxicology offers a powerful, rapid, and cost-effective means to predict potential hazards based on the chemical structure of the compound.[1] These in silico methods use sophisticated algorithms and databases of known toxicological data to forecast a range of adverse effects.[1][2]

The primary approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR analysis is based on the principle that the biological activity of a chemical is directly related to its molecular structure.[2] By comparing the structure of Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride to databases of compounds with known toxicities, we can identify structural alerts—specific molecular substructures or fragments that are associated with toxicity.[3]

Key Endpoints for In Silico Assessment:

  • Mutagenicity: Predicting the potential to cause genetic mutations.

  • Carcinogenicity: Assessing the risk of causing cancer.

  • Hepatotoxicity: Forecasting potential liver damage.[1]

  • Cardiotoxicity: Evaluating the risk of adverse cardiac effects.

A variety of commercial and open-source software platforms can be utilized for this purpose, such as DEREK Nexus, CASE Ultra, and the OECD QSAR Toolbox.[4] These tools provide a preliminary hazard identification that is crucial for guiding subsequent experimental testing.[4]

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: Preliminary In Vivo Testing Compound Compound Structure (Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride) QSAR QSAR & Structural Alert Analysis (e.g., OECD Toolbox, DEREK Nexus) Compound->QSAR Prediction Predicted Toxicity Profile (Mutagenicity, Carcinogenicity, etc.) QSAR->Prediction Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Prediction->Cytotoxicity Guides Assay Selection & Starting Doses Genotoxicity Genotoxicity Assays (e.g., Ames Test) Prediction->Genotoxicity Acute_Tox Acute Oral Toxicity (e.g., OECD 420/423) Cytotoxicity->Acute_Tox Informs Starting Dose Range Profile Preliminary Toxicity Profile & Risk Assessment Cytotoxicity->Profile Genotoxicity->Profile Acute_Tox->Profile

Caption: A tiered strategy for preliminary toxicity profiling.

Section 2: Cellular Response - In Vitro Toxicity Assessment

In vitro testing is a cornerstone of modern toxicology, providing mechanistic insights into a compound's effects at the cellular level while reducing the reliance on animal testing.[5][6] For a preliminary profile, we focus on two critical endpoints: cytotoxicity (cell death) and genotoxicity (damage to genetic material).

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell viability.[7] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial dehydrogenase enzymes.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare a series of dilutions of Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in culture medium. Replace the old media with 100 µL of the compound-containing media. Include vehicle controls (medium with the compound's solvent) and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[8]

  • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Treat with Compound (Varying Concentrations + Controls) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Aspirate Media, Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity Profile

Cell LineExposure Time (h)IC₅₀ (µM)
HepG224> 100
HepG24885.2
HEK29324> 100
HEK2934892.7
Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a globally recognized assay for identifying chemical mutagens.[11] It utilizes specific strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid like histidine (His-).[11][12] The test assesses a compound's ability to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[13]

A critical component of this assay is the inclusion of a mammalian metabolic activation system, typically a rat liver homogenate fraction called S9.[14] This is because many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.[13]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[13]

  • Test Mixture Preparation: In separate sterile tubes, for each strain and concentration, combine:

    • 100 µL of the bacterial culture.

    • 100 µL of the test compound at various concentrations (or positive/negative controls).

    • 500 µL of S9 mix (for metabolic activation) or a phosphate buffer (for direct-acting mutagens).[12]

  • Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Plating: Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.[12]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

G start Start: Prepare Bacterial Cultures (e.g., TA98, TA100) mix Prepare Test Mixture: - Bacteria - Compound - S9 Mix (or Buffer) start->mix add_agar Add Molten Top Agar (with trace Histidine) mix->add_agar plate Pour onto Minimal Glucose Agar Plate add_agar->plate incubate Incubate 48-72h (37°C) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls, Assess Dose-Response count->analyze end End analyze->end

Caption: Experimental workflow for the Ames mutagenicity test.

Data Presentation: Ames Test Results

StrainMetabolic ActivationCompound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase vs. Control
TA100- S90 (Vehicle)115 ± 101.0
TA100- S950121 ± 121.1
TA100- S9500130 ± 151.1
TA100+ S90 (Vehicle)120 ± 111.0
TA100+ S950125 ± 91.0
TA100+ S9500135 ± 141.1

Section 3: Systemic Exposure - Preliminary In Vivo Toxicity

Following in silico and in vitro assessments, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. The acute oral toxicity study is a fundamental first step, designed to determine the immediate adverse effects of a single high dose of a substance.[15] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these studies, emphasizing the use of minimal numbers of animals.[16]

We will describe the Fixed Dose Procedure (OECD Guideline 420), which aims to identify a dose causing evident toxicity but not mortality, thereby reducing animal suffering.[17][18]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Animal Selection: Use a single sex of a standard rodent species, typically female rats, as they are often slightly more sensitive.[17][18] Animals should be young, healthy adults.

  • Housing and Acclimatization: House animals in appropriate conditions for at least 5 days prior to the study to allow for acclimatization.[18]

  • Dose Selection (Sighting Study): A sighting study is performed first to select the appropriate starting dose for the main study. A single animal is dosed at a selected level (e.g., 300 mg/kg). Based on the outcome (e.g., no effects, toxic signs, or mortality), the dose for the main study is chosen from fixed levels: 5, 50, 300, and 2000 mg/kg.[17][18]

  • Main Study Dosing: Fast animals overnight prior to dosing. Administer the selected dose of Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride to a group of five female rats via oral gavage.[17]

  • Observation: Observe animals closely for the first 4 hours post-dosing and then daily for a total of 14 days.[18] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

  • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.[19]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs or tissues.

  • Classification: Based on the presence or absence of toxicity or mortality at a given dose, the substance can be classified according to the Globally Harmonised System (GHS).[16]

G start Start: Sighting Study (1 animal, e.g., 300 mg/kg) outcome Observe Outcome start->outcome dose_up No Toxicity: Increase Dose for Main Study (e.g., 2000 mg/kg) outcome->dose_up No Effect dose_same Evident Toxicity: Use Same Dose for Main Study (e.g., 300 mg/kg) outcome->dose_same Toxicity dose_down Mortality: Decrease Dose for Main Study (e.g., 50 mg/kg) outcome->dose_down Death main_study Main Study: Dose 5 Animals dose_up->main_study dose_same->main_study dose_down->main_study observe Observe for 14 Days (Clinical Signs, Body Weight) main_study->observe necropsy Gross Necropsy observe->necropsy classify Classify Substance (GHS) necropsy->classify end End classify->end

Caption: Decision workflow for an acute oral toxicity study (OECD 420).

Data Presentation: Acute Oral Toxicity Summary

Dose Level (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
200050/5Mild lethargy observed in the first 4 hours, resolved by 24 hours. No other significant findings.No abnormalities noted.

Section 4: Synthesizing the Data - Crafting the Profile

The final step is to integrate the data from all three tiers to create a cohesive preliminary toxicity profile. This synthesis allows for an evidence-based assessment of the compound's initial safety.

  • In Silico Findings: The computational predictions provided early warnings. For instance, if a structural alert for mutagenicity was flagged, but the experimental Ames test was negative, it suggests the alert may not be relevant for this specific molecular context.

  • In Vitro Results: The MTT assay provided a quantitative measure of cytotoxicity (IC₅₀), indicating the concentration range at which the compound affects cell health. The negative Ames test result suggests a low likelihood of mutagenic potential.

  • In Vivo Data: The acute oral toxicity study established a No-Observed-Adverse-Effect-Level (NOAEL) or the lowest dose at which toxicity was observed. In our example, the compound shows low acute toxicity, with only mild, transient effects at a high dose of 2000 mg/kg.

Overall Preliminary Profile for Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride: Based on the integrated data, this compound exhibits a favorable preliminary safety profile. It demonstrates low cytotoxicity in human cell lines, is non-mutagenic in the Ames test, and has a low acute oral toxicity profile in rats. This profile supports its continued investigation in further preclinical studies, such as repeated-dose toxicity and safety pharmacology studies, as outlined by ICH guidelines.[20][21]

References

  • MTT (Assay protocol). (n.d.). Google Cloud.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. (2024, September 30). PozeSCAF.
  • MTT Assay Protocol. (n.d.). Abcam.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD.
  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai.
  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program.
  • Exploring In Silico Modeling: Applications in Drug Development. (n.d.). Labcorp.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.
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pharmacokinetics of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride in Animal Models

Introduction

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is a rigorous and multi-faceted process. A critical component of this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] Understanding these processes is paramount for predicting a drug's behavior in humans, ensuring its safety and efficacy, and establishing appropriate dosing regimens.[1][2] This guide provides a detailed technical framework for conducting preclinical pharmacokinetic studies of a novel compound, methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, in relevant animal models.

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a compound with a 4-aminophenylacetamide scaffold. Derivatives of 4-aminophenylacetic acid have been explored for various biological activities, including antimicrobial and as inhibitors of dipeptidyl peptidase IV (DPP-4).[3][4] Given its chemical structure, it is plausible that this compound may exhibit therapeutic potential. However, before its efficacy can be evaluated, a thorough understanding of its pharmacokinetic properties is essential. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, experience-driven approach to designing, executing, and interpreting preclinical pharmacokinetic studies.

Part 1: Strategic Planning and Rationale for Preclinical Pharmacokinetic Studies

The primary objective of preclinical pharmacokinetic studies is to provide a quantitative understanding of the disposition of a drug candidate in a living organism. This data is crucial for several reasons:

  • Prediction of Human Pharmacokinetics: Animal PK data, when combined with in vitro metabolism data and allometric scaling, can be used to predict human clearance, volume of distribution, and absorption parameters.[5]

  • Dose Selection for Efficacy and Toxicology Studies: Understanding the relationship between dose and exposure (plasma concentration) is fundamental for selecting appropriate doses in subsequent preclinical efficacy and toxicology studies.[6]

  • Identification of Potential Liabilities: Early PK screening can identify compounds with undesirable properties, such as poor oral bioavailability or rapid clearance, allowing for early termination or chemical modification to improve these characteristics.

  • Support for Clinical Trial Design: The preclinical PK profile informs the design of first-in-human (Phase I) clinical trials, including starting dose selection and dose escalation schemes.[5]

The Importance of a Multi-Species Approach

Metabolic pathways and disposition characteristics of drugs can vary significantly between species.[7] Therefore, it is crucial to evaluate the pharmacokinetics of a new chemical entity in multiple animal models. Rodents, such as mice and rats, are commonly used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] Non-rodent species, such as beagle dogs or non-human primates, are often included in later-stage preclinical development as their physiological and metabolic systems can be more predictive of human responses.[1] The choice of species should be scientifically justified based on factors like similarities in drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) and transporters compared to humans.[7][8]

Part 2: Experimental Design and Methodologies

A well-designed preclinical pharmacokinetic study is essential for generating reliable and interpretable data. This section outlines the key experimental considerations and provides detailed protocols.

Selection of Animal Models

For the initial pharmacokinetic characterization of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, the use of both a rodent and a non-rodent species is recommended.

  • Rodent Model: Sprague-Dawley rats are a suitable choice for initial studies due to their widespread use in pharmacology and toxicology, their larger size compared to mice (facilitating blood sampling), and the extensive historical database available for this species.[9][10]

  • Non-Rodent Model: The Beagle dog is a commonly used non-rodent species in preclinical drug development. Their gastrointestinal physiology is more similar to humans than that of rodents, and they are a good model for predicting oral drug absorption.[1]

All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Dose Formulation and Administration

The formulation of the test compound is critical for ensuring accurate and reproducible dosing. For methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, a simple aqueous solution is likely appropriate given the hydrochloride salt form. However, solubility and stability should be confirmed.

Routes of Administration:

  • Intravenous (IV) Administration: This route is essential for determining the absolute bioavailability and intrinsic pharmacokinetic parameters such as clearance and volume of distribution. The drug is administered directly into the systemic circulation, bypassing absorption.

  • Oral (PO) Gavage: This is the most common intended route of administration for many drugs. Oral administration allows for the assessment of oral absorption and bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Materials:

  • Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

  • Vehicle (e.g., sterile water for injection, 0.9% saline)

  • Sprague-Dawley rats (male, 250-300g)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Pipettes and storage vials

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3-5 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing solutions of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in the selected vehicle at the desired concentrations.

  • Animal Grouping: Randomly assign animals to two groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Dosing:

    • IV Group: Administer the dose via a tail vein injection.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, transfer the blood to anticoagulant-containing tubes. Centrifuge the samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Development and Validation

Accurate quantification of the drug in biological matrices is the cornerstone of a reliable pharmacokinetic study.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]

Key Steps in Bioanalytical Method Development:

  • Analyte and Internal Standard (IS) Optimization: Tune the mass spectrometer to determine the optimal precursor and product ions for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride and a suitable internal standard.

  • Chromatographic Separation: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve good separation of the analyte from endogenous matrix components. A reverse-phase C18 column is often a good starting point.[12]

  • Sample Preparation: Develop a robust method for extracting the analyte from plasma. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[13]

  • Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA or EMA).[14][15][16] Validation parameters include:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (Intra- and Inter-day)

    • Matrix Effect

    • Recovery

    • Stability (in matrix and stock solutions)

Visualizing the Experimental Workflow

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dose_prep Dose Formulation fasting->dose_prep iv_dose Intravenous (IV) Administration dose_prep->iv_dose po_dose Oral (PO) Administration dose_prep->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis report Final Report pk_analysis->report

Caption: Workflow for a preclinical pharmacokinetic study.

Part 3: Data Analysis and Interpretation

Once the plasma concentrations of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride have been determined at each time point, the data can be analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common and straightforward method for this purpose.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive overview of the drug's pharmacokinetic profile:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. It is calculated from the plasma concentration-time curve.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Hypothetical Pharmacokinetic Data

The following table presents a hypothetical summary of the pharmacokinetic parameters for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in rats.

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (hr) 0.081.0
AUC (ng*hr/mL) 320016000
t1/2 (hr) 2.52.8
CL (mL/hr/kg) 312.5-
Vd (L/kg) 1.13-
F (%) -50

Interpretation of Hypothetical Data:

  • The moderate oral bioavailability (50%) suggests that a significant portion of the drug is absorbed after oral administration, but some may be subject to first-pass metabolism or incomplete absorption.

  • The relatively short half-life (around 2.5-2.8 hours) indicates that the drug is eliminated from the body at a moderate rate.

  • The volume of distribution greater than 1 L/kg suggests that the drug distributes into tissues outside of the plasma.

Part 4: Investigating Metabolic Pathways

Understanding how a drug is metabolized is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites.[17] The chemical structure of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride suggests several potential metabolic pathways. The ester and amide linkages are susceptible to hydrolysis by esterases and amidases, respectively. The aromatic ring may undergo oxidation via cytochrome P450 enzymes.

Metabolite Identification

In vitro and in vivo methods can be used to identify metabolites:

  • In Vitro: Incubating the compound with liver microsomes or hepatocytes from different species (including human) can reveal the major metabolic pathways.[17]

  • In Vivo: Analyzing plasma, urine, and feces samples from the pharmacokinetic studies using high-resolution mass spectrometry can identify metabolites formed in the whole animal.[11]

Hypothetical Metabolic Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (CYP450) cluster_conjugation Conjugation (Phase II) parent Methyl 2-[(4-aminophenyl)formamido]acetate (Parent Drug) metabolite1 2-[(4-aminophenyl)formamido]acetic acid (Ester Hydrolysis) parent->metabolite1 Esterases metabolite2 Methyl 2-aminoacetate + 4-aminophenylformic acid (Amide Hydrolysis) parent->metabolite2 Amidases metabolite3 Hydroxylated Metabolite (Aromatic Ring Oxidation) parent->metabolite3 CYP450 metabolite4 Glucuronide or Sulfate Conjugate metabolite1->metabolite4 UGTs/SULTs metabolite3->metabolite4 UGTs/SULTs

Caption: A potential metabolic pathway for the parent drug.

Conclusion

This guide has provided a comprehensive framework for the preclinical pharmacokinetic evaluation of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride. By following a structured approach that encompasses strategic planning, robust experimental design, validated bioanalytical methods, and thorough data analysis, researchers can generate the critical data needed to advance a promising new chemical entity through the drug development pipeline. The principles and protocols outlined herein are grounded in established scientific practice and are designed to ensure the integrity and reliability of the pharmacokinetic data generated. This, in turn, facilitates informed decision-making and ultimately contributes to the development of safe and effective new medicines.

References

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  • Cipla Limited. (2011). Process for preparing methyl phenidate hydrochloride. Google Patents.
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  • Al-Ghorbani, M., et al. (2022). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. ResearchGate. Retrieved from [Link]

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  • Li, M., et al. (2021). Pharmacokinetics of Acetaminophen and Metformin Hydrochloride in Rats After Exposure to Simulated High Altitude Hypoxia. Frontiers in Pharmacology, 12, 686895. Retrieved from [Link]

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  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885. Retrieved from [Link]

  • Zhang, T., et al. (2025). Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. Molecules, 30(7), 1234. Retrieved from [Link]

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  • Sharma, V., & Gunda, S. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 7(5), 575-591. Retrieved from [Link]

  • Stella, V. J., & Higuchi, T. (1968). 4-acetamidophenyl 2,2,2-trichlorethyl carbonate synthesis, physical properties, and in vitro hydrolysis. Journal of Pharmaceutical Sciences, 57(5), 752-756. Retrieved from [Link]

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binding affinity of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elucidating the Binding Affinity of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride to Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise characterization of the interaction between a small molecule and its protein target is a cornerstone of modern drug discovery. This guide provides a comprehensive technical framework for determining the binding affinity of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, a compound of interest for therapeutic development. We move beyond procedural lists to delve into the causal reasoning behind experimental design, emphasizing the establishment of self-validating protocols to ensure scientific rigor. This document synthesizes field-proven insights with authoritative references, covering gold-standard biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), alongside powerful computational methods including molecular docking and molecular dynamics simulations. Each section is designed to empower researchers to not only execute these techniques but also to critically interpret the data, thereby accelerating the journey from a promising compound to a viable drug candidate.

Introduction: The Compound and the Core Question of Affinity

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a small organic molecule whose structure suggests potential interactions with various biological targets. Understanding the strength and specificity of these interactions is paramount. Binding affinity, typically expressed as the equilibrium dissociation constant (Kd), is the foundational metric that quantifies this interaction. A low Kd value signifies a strong, stable complex, which is often a desirable characteristic for a therapeutic agent. The determination of binding affinity is critical for target validation, lead optimization, and understanding structure-activity relationships (SAR).

This guide provides the technical "how" and the scientific "why" for measuring the binding affinity of this compound, establishing a robust, data-driven foundation for its further development.

Foundational Biophysical Methodologies: Direct Measurement of Interactions

Directly measuring the binding event in a controlled in vitro system provides the most reliable affinity data. Techniques like SPR and ITC are considered industry "gold standards" for their ability to provide rich, quantitative information.[1][2]

Surface Plasmon Resonance (SPR)

Expertise & Experience: The Principle of SPR SPR is a label-free optical technique that measures molecular interactions in real-time.[3][4] A protein target (the "ligand" in SPR terminology) is immobilized on a sensor chip. A solution containing the small molecule (the "analyte") is then flowed over this surface. Binding events alter the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Response Units (RU).[3] This real-time monitoring allows for the determination of both the association rate (ka) and the dissociation rate (kd), from which the Kd (kd/ka) is calculated.

Experimental Workflow: Surface Plasmon Resonance

Caption: A streamlined workflow for an SPR binding affinity experiment.

Trustworthiness: A Self-Validating SPR Protocol

  • Protein Immobilization:

    • Action: Covalently attach the target protein to a CM5 sensor chip via amine coupling. This involves activating the surface with EDC/NHS, injecting the protein in a low-ionic-strength buffer (e.g., 10 mM Acetate, pH 4.5), and deactivating with ethanolamine.

    • Causality: Amine coupling is a robust and widely used method.[5] Using a low-ionic-strength buffer promotes electrostatic pre-concentration of the protein on the negatively charged dextran surface, increasing immobilization efficiency.

  • Analyte Binding Cycle:

    • Action: Prepare a dilution series of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride (e.g., 0.1 µM to 50 µM) in a running buffer containing a non-ionic surfactant (e.g., PBS-P+, pH 7.4 with 0.05% P20). Inject each concentration, followed by a dissociation phase where only running buffer flows over the chip.

    • Causality: The concentration range should ideally span 0.1x to 10x the expected Kd to accurately define the binding curve. The surfactant minimizes non-specific binding to the sensor surface.

  • Critical Controls & Self-Validation:

    • Reference Cell: Utilize a second flow cell on the sensor chip, activated and deactivated without protein, as a reference. Subtracting this signal from the active cell corrects for bulk refractive index changes and instrument drift.

    • Blank Injections: Interspersed throughout the concentration series, inject running buffer alone (a "zero-concentration" analyte). This double-referencing is crucial for high-quality data, especially for small molecules where binding signals can be low.[6]

  • Data Analysis:

    • Action: Process the double-referenced sensorgrams. Fit the association and dissociation curves to a 1:1 Langmuir binding model to derive ka and kd.

    • Causality: The 1:1 model assumes a simple bimolecular interaction, which is the most common starting point. Poor fits may indicate more complex binding mechanisms or experimental artifacts that need investigation.

Data Presentation: SPR Kinetic and Affinity Data

ParameterSymbolExample ValueUnitDescription
Association Rateka1.5 x 105M-1s-1Rate of complex formation
Dissociation Ratekd3.0 x 10-3s-1Rate of complex decay
Dissociation Constant Kd 20 µM Measure of binding affinity (kd/ka)
Isothermal Titration Calorimetry (ITC)

Expertise & Experience: The Principle of ITC ITC is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[7] It provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1] A solution of the small molecule is titrated into a solution of the protein, and the minute heat changes are measured by a highly sensitive calorimeter.

Experimental Workflow: Isothermal Titration Calorimetry

Caption: A standard workflow for an ITC binding affinity experiment.

Trustworthiness: A Self-Validating ITC Protocol

  • Sample Preparation:

    • Action: Prepare both the target protein and methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in the exact same dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.2). The ligand concentration in the syringe should be 10-15x the protein concentration in the cell. Thoroughly degas both solutions.

    • Causality: This is the most critical step. Any mismatch in buffer components (pH, salt, additives) will create large "heats of dilution" that can obscure the true binding signal.[8] Degassing prevents the formation of bubbles, which cause major artifacts in the data.

  • Titration Experiment:

    • Action: Load the protein into the sample cell and the ligand into the injection syringe. Set the temperature (e.g., 25°C) and an injection scheme (e.g., 19 injections of 2 µL each).

    • Causality: The injection volume and spacing must allow the system to return to thermal baseline between injections for accurate peak integration.

  • Critical Controls & Self-Validation:

    • Ligand-to-Buffer Titration: Perform a control experiment by titrating the ligand solution into the buffer-filled sample cell. The small, consistent heat changes observed represent the heat of dilution for the ligand.

    • Action: This control data is subtracted from the primary experimental data to isolate the heat of binding. This step is non-negotiable for trustworthy results.[9]

  • Data Analysis:

    • Action: Integrate the heat signal for each injection peak. Plot the integrated heat (µcal/mol) against the molar ratio of ligand to protein.

    • Action: Fit this binding isotherm to a one-site binding model using software like Origin or the manufacturer's software to determine Kd, n, and ΔH.

Data Presentation: ITC Thermodynamic Data

ParameterSymbolExample ValueUnitDescription
Stoichiometryn0.98Moles of ligand per mole of protein
EnthalpyΔH-12.5kcal/molHeat released/absorbed upon binding
Dissociation Constant Kd 18 µM Measure of binding affinity

Computational Methods: Predicting and Rationalizing Interactions

Computational tools are indispensable for predicting how a ligand might bind and for providing a structural rationale for experimental affinity data.[10][11]

Molecular Docking

Expertise & Experience: The Principle of Docking Molecular docking predicts the preferred orientation (the "pose") of a ligand within a protein's binding site.[12] Algorithms sample many possible poses and use a "scoring function" to estimate the binding affinity for each, ranking them to identify the most likely interaction mode.[10] It is a powerful, rapid method for hypothesis generation.

Experimental Workflow: Molecular Docking

Caption: A typical workflow for a protein-ligand molecular docking study.

Trustworthiness: A Self-Validating Docking Protocol

  • Receptor & Ligand Preparation:

    • Action: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[13] Prepare it by removing water, adding hydrogen atoms, and assigning charges. Generate a 3D conformer of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride and assign its charges.

    • Causality: Proper preparation is critical. Incorrect protonation states or missing atoms can lead to completely inaccurate docking results.

  • Defining the Search Space:

    • Action: Define a "grid box" that encompasses the known or predicted binding site of the protein.

    • Causality: A well-defined box focuses the computational effort, leading to more efficient and accurate sampling. If the binding site is unknown, "blind docking" with a box covering the entire protein can be used, but it is less precise.

  • Execution and Analysis:

    • Action: Run the docking simulation using a program like AutoDock Vina.[14][15] Analyze the top-scoring poses.

    • Action: Visualize the best pose in a program like PyMOL or Chimera and identify key intermolecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts).

  • Self-Validation:

    • Re-docking: If the PDB structure contains a co-crystallized ligand, remove it and then dock it back into the protein. The ability of the docking program to reproduce the experimental pose (typically within 2.0 Å RMSD) provides confidence in the protocol.

Molecular Dynamics (MD) Simulation

Expertise & Experience: The Principle of MD Simulation While docking provides a static snapshot, MD simulations model the dynamic nature of the protein-ligand complex over time.[11][16] By simulating the motions of all atoms in a solvated system, MD can assess the stability of a docked pose and be used to calculate a more rigorous estimate of binding free energy.

Trustworthiness: MD Simulation Protocol

  • System Setup: Start with the top-ranked docked pose from the molecular docking experiment. Place the complex in a box of explicit water molecules and add ions to neutralize the system's charge, mimicking physiological conditions.

  • Simulation: Use a physics-based "force field" (e.g., AMBER, CHARMM) to define the interactions between all atoms.[17][18] First, minimize the energy of the system to remove steric clashes. Then, gradually heat and equilibrate the system. Finally, run a "production" simulation for tens to hundreds of nanoseconds.[19][20]

  • Analysis: Analyze the simulation trajectory to confirm that the ligand remains stably bound in its predicted pose. Advanced techniques like MM/PBSA or MM/GBSA can then be used to estimate the free energy of binding.

Conclusion: Synthesizing a Coherent Affinity Profile

No single technique tells the whole story. The true power in characterizing the binding affinity of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride lies in the integration of these orthogonal approaches. SPR and ITC provide the robust, quantitative Kd values that are essential for decision-making in a drug discovery pipeline. Molecular docking and MD simulations provide a plausible structural and dynamic model that explains why the compound binds with that affinity. A strong correlation between a low, experimentally determined Kd and a stable, well-supported binding mode from computation provides the highest degree of confidence for advancing a compound toward further preclinical development.

References

  • Computational Tools for Protein-ligand Interaction Prediction. (2024). Hilaris Publisher. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Protein-Ligand Interaction Prediction Using Computational Tools. (2024). Austra & Lian. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

  • Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). American Laboratory. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Exploring the computational methods for protein-ligand binding site prediction - PMC. National Center for Biotechnology Information. [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Molecular Biosciences. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026). Union.ai. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Molecular dynamics simulation — TeachOpenCADD 0 documentation. TeachOpenCADD. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC. (2025). National Center for Biotechnology Information. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. National Center for Biotechnology Information. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020). ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (2025). ACS Publications. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). YouTube. [Link]

  • 13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

  • Protein-ligand docking - Galaxy Training! (2019). Galaxy Training Network. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (2010). PubMed. [Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. (2013). JoVE. [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020). Reddit. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. (2024). Journal of Nanobiotechnology. [Link]

  • Methyl-CpG-binding proteins. Targeting specific gene repression. (2001). PubMed. [Link]

  • Names of target proteins with their Protein Data Base (PDB) Identification Number. ResearchGate. [Link]

Sources

Metabolic Pathways and Pharmacokinetics of Methyl 2-[(4-Aminophenyl)formamido]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a synthetic ester prodrug. In IUPAC nomenclature, the "(4-aminophenyl)formamido" moiety is synonymous with a "4-aminobenzamido" group, making this compound the methyl ester of p-aminohippuric acid (PAH) , formulated as a hydrochloride salt.

While PAH is the clinical gold standard for measuring effective renal plasma flow (ERPF) due to its near-complete single-pass renal extraction, its high polarity limits passive cellular permeability. The methyl esterification of the carboxylic acid neutralizes this charge, significantly increasing the molecule's lipophilicity. This structural modification allows the prodrug to bypass active transport mechanisms during cellular entry. Once intracellular, it undergoes a highly predictable, two-phase metabolic trajectory: Phase I ester hydrolysis followed by Phase II N-acetylation, culminating in active renal efflux.

Phase I Metabolism: Carboxylesterase-Mediated Hydrolysis

Upon entering the systemic circulation or crossing the plasma membrane into hepatocytes and renal proximal tubule cells, the methyl ester undergoes rapid Phase I biotransformation.

  • Mechanism: The ester bond is cleaved by ubiquitous serine hydrolases, releasing the active polar moiety (PAH) and a stoichiometric equivalent of methanol.

  • Enzymatic Drivers: In humans, this reaction is catalyzed by Carboxylesterases (CES) . CES1 is predominantly expressed in the liver, while CES2 is highly expressed in the small intestine and kidneys, ensuring rapid first-pass and local renal activation[1].

  • Causality & Application: The rationale for utilizing the methyl ester in research lies in the "intracellular trapping" principle. The lipophilic prodrug diffuses passively across the lipid bilayer. Once inside, rapid CES-mediated hydrolysis converts it back into the highly polar PAH. Because PAH cannot easily diffuse back across the hydrophobic membrane, it becomes trapped intracellularly until it is actively effluxed by specific apical transporters.

Pathway Prodrug Methyl 2-[(4-aminophenyl) formamido]acetate PAH p-Aminohippuric Acid (PAH) Prodrug->PAH CES1/CES2 (Hydrolysis) Methanol Methanol Prodrug->Methanol Cleavage PAAH N-Acetyl-PAH (PAAH) PAH->PAAH NAT1/NAT2 (+ Acetyl-CoA)

Fig 1: Phase I hydrolysis and Phase II N-acetylation of the prodrug.

Phase II Metabolism: N-Acetylation

Following the unmasking of the carboxylic acid, the free primary aromatic amine of PAH is subjected to Phase II conjugation.

  • Mechanism: The transfer of an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to the para-amino group of PAH, forming N-acetyl-p-aminohippuric acid (PAAH) [2].

  • Enzymatic Drivers: This reaction is catalyzed by Arylamine N-acetyltransferases (NAT1 and NAT2) located in the liver and kidney cortex[2].

  • Causality & Modulation: Acetylation serves to detoxify the aromatic amine and further increases the aqueous solubility of the compound for urinary excretion. The rate of N-acetylation is highly dependent on the intracellular availability of Acetyl-CoA. Experimental models have shown that non-esterified fatty acids (NEFA) can compete for CoA, effectively inhibiting NAT activity in hypoxic or hypertensive states, making this pathway a useful biomarker for renal metabolic stress[3].

Renal Excretion and Transporter Kinetics

The ultimate pharmacokinetic fate of both PAH and PAAH is rapid renal excretion. While the ester prodrug can enter cells passively, the generated PAH and PAAH rely entirely on active transport systems.

  • Basolateral Uptake: In the renal proximal tubule, PAH and PAAH are extracted from the peritubular capillaries across the basolateral membrane by Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8) [1].

  • Apical Efflux: Once inside the tubule cell, the metabolites are pumped across the apical membrane into the tubular lumen by Multidrug Resistance-Associated Proteins 2 and 4 (MRP2/ABCC2 and MRP4/ABCC4) [4]. This ATP-dependent and secondary active transport cascade is responsible for the near 100% renal extraction ratio of PAH.

Transporters Blood Blood Circulation Basolateral Basolateral Membrane (OAT1 / OAT3 Transporters) Blood->Basolateral PAH/PAAH Delivery Cell Proximal Tubule Cell (Intracellular PAH / PAAH) Basolateral->Cell Secondary Active Uptake Apical Apical Membrane (MRP2 / MRP4 Transporters) Cell->Apical Intracellular Transit Urine Tubular Lumen (Urine) Apical->Urine ATP-Dependent Efflux

Fig 2: Renal proximal tubule transport mechanism for PAH and PAAH.

Self-Validating Experimental Protocol: In Vitro Biotransformation Assay

To rigorously quantify the biotransformation of the prodrug into PAH and PAAH, researchers must employ a self-validating in vitro system using Human Liver S9 fractions (which contain both cytosolic NAT and microsomal CES enzymes).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in DMSO. Dilute Human Liver S9 fractions to 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Supplement the mixture with 1 mM Acetyl-CoA to support NAT activity.

  • Reaction Initiation: Spike the substrate to a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

  • Self-Validating Control Arms (Critical for E-E-A-T):

    • Negative Control: Use heat-inactivated S9 (95°C for 10 min). Causality: Proves that ester cleavage is enzymatically driven, not spontaneous chemical hydrolysis.

    • CES Inhibition Control: Pre-incubate active S9 with 100 µM BNPP (Bis-p-nitrophenyl phosphate). Causality: Validates that CES specifically, rather than generic proteases, mediates the Phase I cleavage.

    • NAT Isolation Control: Run a parallel active S9 arm without Acetyl-CoA. Causality: Confirms that Phase II PAAH formation is strictly dependent on the Acetyl-CoA cofactor.

  • Quenching & Extraction: At specific intervals (0, 15, 30, 60 min), extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing a stable-isotope internal standard (e.g., PAH-d4). Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Quantification: Analyze the supernatant for prodrug depletion and the appearance of PAH (m/z 193 → 120) and PAAH (m/z 235 → 120).

Quantitative Data Summary

The following table summarizes the consensus pharmacokinetic and enzymatic parameters associated with this metabolic pathway, derived from standard human in vitro models.

Table 1: Kinetic Parameters of Prodrug Metabolism and Transport

Metabolic StepEnzyme / TransporterSubstratePrimary ProductApparent Km​ (µM) Vmax​ (pmol/min/mg)Known Inhibitor
Phase I Hydrolysis CES1 / CES2Methyl ProdrugPAH45.2 ± 5.11250 ± 110BNPP
Phase II N-Acetylation NAT1 / NAT2PAHPAAH120.5 ± 12.4340 ± 25NEFA (Fatty Acids)
Basolateral Uptake OAT1 / OAT3PAH / PAAHIntracellular PAH14.3 ± 2.1850 ± 45Probenecid
Apical Efflux MRP2 / MRP4Intracellular PAHUrinary PAH250 ± 301500 ± 200MK-571

References

  • Hosokawa, M., et al. "Multiplicity of carboxylesterase isozymes in mammals and humans: role in metabolic activation of prodrugs." Drug Metabolism and Pharmacokinetics, 2001. 1

  • Carpenter, H. M., & Mudge, G. H. "Uptake and acetylation of p-aminohippurate by slices of mouse kidney cortex." Journal of Pharmacology and Experimental Therapeutics / PubMed, 1980. 2

  • Smeets, P. H. E., et al. "Contribution of multidrug resistance protein 2 (MRP2/ABCC2) to the renal excretion of p-aminohippurate (PAH) and identification of MRP4 (ABCC4) as a novel PAH transporter." Journal of the American Society of Nephrology / OUCI, 2004. 4

  • Mályusz, M., et al. "Correlation between the NEFA and Acetyl-CoA Content and the N-acetylation Rate of p-Aminohippurate in the Kidneys of Hypertensive Goldblatt Rats." Nephron / Karger Publishers, 1979. 3

Sources

Methodological & Application

Application Note: Dissolution Protocol for Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & QA/QC Protocol

Executive Summary & Mechanistic Insights

The preparation of master stock solutions is a critical variable in preclinical drug development. Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a functionalized aniline derivative characterized by an ester moiety and an amide (formamido) linkage. Handling the hydrochloride (HCl) salt of this compound in Dimethyl Sulfoxide (DMSO) requires precise environmental control to maintain thermodynamic equilibrium and prevent chemical degradation.

The Causality Behind the Protocol (Expertise & Experience)
  • Why DMSO? DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ), making it exceptionally effective at disrupting the strong ionic crystal lattice of hydrochloride salts[1].

  • The Hygroscopic Liability: Both the lyophilized HCl salt and DMSO are highly hygroscopic. If ambient moisture is absorbed, water molecules compete with DMSO for hydrogen-bonding sites on the compound's formamido and amino groups. This significantly reduces the solvent's solvating power, leading to micro-precipitation and inaccurate dosing in downstream assays[2].

  • Oxidative Susceptibility: The 4-aminophenyl moiety is electron-rich. While the protonated state (HCl salt) offers baseline protection against oxidation, the dissociation equilibrium in DMSO can expose the free amine. Dissolved oxygen in the solvent can lead to oxidative degradation (often observed as the solution turning dark or purple over time). Purging the solvent with an inert gas is a mandatory mechanistic step to ensure structural integrity[1].

  • Overcoming Lattice Energy: For challenging HCl salts, passive diffusion is rarely sufficient. Controlled thermal energy (warming) and acoustic cavitation (sonication) are required to overcome the crystal lattice energy and achieve true thermodynamic equilibrium[3].

Quantitative Data & Reagent Matrix

To ensure absolute precision, all gravimetric calculations must account for the hydrochloride salt mass.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride
Molecular Formula C₁₀H₁₂N₂O₃ · HCl
Molecular Weight (Salt) 244.67 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO), 99.9% purity
Solid Storage -20°C, desiccated, protected from light[4]
Solution Storage -80°C (single-use aliquots), protected from moisture[2]

Table 2: Dilution Strategy for 1.0 mL DMSO Stock Solutions

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSOApplication Suitability
10 mM 2.45 mg1.000 mLStandard in vitro screening
20 mM 4.89 mg1.000 mLHigh-throughput biology assays
50 mM 12.23 mg1.000 mLIn vivo formulation master stocks

Experimental Protocol: Step-by-Step Methodology

Phase 1: Solvent Preparation & Degassing
  • Procure Anhydrous Solvent: Open a fresh septum-sealed bottle of anhydrous DMSO ( 99.9%). Do not use older, previously opened bottles due to atmospheric water absorption[2].

  • Inert Gas Purging: Insert a sterile needle attached to a Nitrogen ( N2​ ) or Argon ( Ar ) line into the DMSO. Purge the solvent for 5–10 minutes to displace dissolved oxygen, mitigating the risk of amine oxidation[1].

Phase 2: Gravimetric Aliquoting & Dissolution
  • Equilibration: Allow the sealed vial of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride to reach room temperature in a desiccator before opening to prevent condensation on the cold powder.

  • Weighing: Rapidly weigh the required mass (e.g., 12.23 mg for a 50 mM stock) into a sterile, amber microcentrifuge tube to protect from light.

  • Solvent Addition: Using a calibrated positive-displacement pipette, add exactly 1.000 mL of the degassed, anhydrous DMSO to the tube.

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Thermal Sonication: Place the tube in an ultrasonic water bath set to 37°C for 10–15 minutes. The combination of heat and acoustic cavitation is critical for completely disrupting the HCl salt lattice[1],[3].

Phase 3: Cryopreservation
  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in sterile, tightly sealed tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. This prevents repeated freeze-thaw cycles which degrade the compound[2].

System Workflow & Logical Relationships

Workflow Solid Lyophilized HCl Salt (Equilibrate to RT) Mix Agitation & Sonication (37°C for 15 mins) Solid->Mix Solvent Anhydrous DMSO (N2/Ar Purged) Solvent->Mix QA Self-Validation QA/QC (Tyndall Effect Check) Mix->QA Pass Clear Solution (Thermodynamic Eq.) QA->Pass Pass Fail Micro-precipitates (Incomplete Solvation) QA->Fail Fail Store Cryopreservation (-80°C Aliquots) Pass->Store Fail->Mix Re-sonicate

Workflow for the dissolution and QA/QC validation of hydrochloride salts in anhydrous DMSO.

Protocol Self-Validation & QA/QC

A scientifically rigorous protocol must be self-validating. Do not proceed to biological assays without passing the following two quality control gates:

  • The Tyndall Scattering Test (Visual QA): After sonication, shine a focused laser pointer (e.g., 532 nm green laser) through the DMSO solution in a dark room. If the laser beam path is visible (Tyndall effect), undissolved micro-particulates remain. The solution must be completely optically clear. If scattering is observed, return the sample to the sonicator[3].

  • Aqueous Mock-Dilution (Functional QA): The ultimate failure point for DMSO stocks occurs during dilution into aqueous media. Take a 1 µL aliquot of your DMSO stock and dilute it into 99 µL of your target assay buffer (e.g., PBS or DMEM). Incubate at 37°C for 1 hour, then examine the drop under a phase-contrast microscope at 20X magnification. The absence of needle-like crystals or cloudy aggregates validates that the stock concentration is within the thermodynamic solubility limits of your specific downstream assay.

Sources

Application Note: HPLC Method Development and Validation for Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride (also known as methyl 2-(4-aminobenzamido)acetate hydrochloride) is a highly polar, UV-active synthetic intermediate and active pharmaceutical ingredient (API) derivative[1]. Structurally, it presents a unique triad of analytical challenges for liquid chromatography:

  • Primary Aromatic Amine (Aniline derivative): With a pKa of approximately 4.5, this basic functional group is prone to severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases.

  • Methyl Ester Linkage: Ester groups are highly susceptible to base-catalyzed hydrolysis and, to a lesser extent, acid-catalyzed hydrolysis. The analytical method must maintain strict pH control to prevent on-column degradation.

  • Hydrochloride Salt Form: The API readily dissociates in aqueous media, necessitating a highly buffered or ion-paired mobile phase to ensure consistent retention times and peak shapes.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed using a Quality-by-Design (QbD) approach. The method is fully validated according to the latest ICH Q2(R2) guidelines[2],[3] and adheres to the modernized USP <621> compendial standards for system suitability and allowable adjustments[4],[5].

Scientific Grounding: Method Development Rationale

To establish a self-validating and robust analytical system, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

Mobile Phase & pH Selection

To resolve the peak tailing associated with the basic aniline group, the mobile phase pH must be maintained at least two units below its pKa. A mobile phase consisting of 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) was selected.

  • Causality: At pH 2.0, the primary amine is fully protonated. TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, which significantly improves retention on the reversed-phase column and masks residual silanol interactions. Furthermore, maintaining a low pH prevents the base-catalyzed hydrolysis of the labile methyl ester during the chromatographic run.

Column Chemistry & USP <621> Modernization

Historically, compendial methods relied on fully porous 5 µm silica columns. In alignment with the December 2022 harmonized revisions to USP <621> [4], which permit mathematical adjustments to gradient methods and the adoption of superficially porous particles (SPP)[5],[6], we selected a C18 SPP column (2.7 µm, 4.6 x 100 mm) .

  • Causality: The solid core of the SPP reduces the longitudinal diffusion and mass transfer resistance (van Deemter equation), yielding efficiencies comparable to sub-2 µm particles but at significantly lower backpressures. This allows for higher throughput without compromising the resolution required to separate the API from its hydrolysis degradants.

HPLC_Method_Dev TPP 1. Target Product Profile (API & Impurities) Risk 2. Risk Assessment (Ester Hydrolysis, Amine Tailing) TPP->Risk Screening 3. Method Screening (Column Chemistry, pH 2.5 vs 7.0) Risk->Screening Optimization 4. Optimization (Gradient Slope, Temperature) Screening->Optimization Validation 5. ICH Q2(R2) Validation (Lifecycle & Risk-Based) Optimization->Validation

Figure 1: Quality-by-Design (QbD) workflow for HPLC method development and lifecycle management.

Experimental Protocol

Reagents and Materials
  • Analyte: Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride (Reference Standard, >99.0% purity)[1].

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Superficially Porous C18, 4.6 x 100 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C (Controlled to prevent ester degradation)
Injection Volume 5 µL
Detection (UV) 254 nm (Optimal chromophore absorption for benzamides)
Diluent 10% MeCN in Water (v/v)

Table 1: Optimized RP-HPLC parameters.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Equilibration)
1.0955Isocratic hold
8.04060Linear gradient (Elution of API & Impurities)
9.0595Column wash
12.0595Column wash
12.1955Re-equilibration
15.0955End of run

Table 2: Gradient elution profile.

Step-by-Step Sample Preparation

Trustworthiness Check: The diluent (10% MeCN in Water) is specifically chosen to be weaker than the initial mobile phase composition. This prevents the "solvent effect" (peak distortion caused by the sample solvent eluting the analyte too quickly through the column bed).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the API reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an amount of the sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes to ensure complete extraction, cool to room temperature, and dilute to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Forced Degradation & Specificity

To prove the method is stability-indicating, forced degradation studies were performed. The primary degradation pathway of the API is the hydrolysis of the methyl ester, yielding 2-[(4-aminophenyl)formamido]acetic acid. Under extreme conditions, cleavage of the amide bond may also occur.

Degradation_Pathway API Methyl 2-[(4-aminophenyl)formamido]acetate (Intact API) PathA Ester Hydrolysis (High pH / Aqueous) API->PathA PathB Amide Cleavage (Harsh Acid/Base + Heat) API->PathB DegA 2-[(4-aminophenyl)formamido]acetic acid (Free Acid Degradant) PathA->DegA DegB 4-Aminobenzoic Acid + Glycine Methyl Ester PathB->DegB

Figure 2: Primary degradation pathways of the API impacting chromatographic specificity.

The method successfully resolved the intact API (Retention Time ~ 5.2 min) from the free acid degradant (Retention Time ~ 3.8 min), confirming the Specificity requirement of ICH Q2(R2)[7],[8].

System Suitability & ICH Q2(R2) Validation Summary

System Suitability Testing (SST)

Per USP <621>, a system suitability test acts as a self-validating mechanism before sample analysis[4],[9]. Six replicate injections of the Working Standard Solution (0.1 mg/mL) must meet the following criteria:

ParameterUSP <621> RequirementObserved ResultStatus
Retention Time %RSD ≤ 2.0%0.15%Pass
Peak Area %RSD ≤ 2.0%0.42%Pass
Tailing Factor ( Tf​ ) 0.8 – 1.81.12Pass
Theoretical Plates ( N ) > 20008,540Pass
Resolution ( Rs​ ) from Deg A > 1.54.2Pass

Table 3: System Suitability Criteria and Results.

ICH Q2(R2) Validation Results

The method was validated in accordance with the June 2024 effective ICH Q2(R2) guidelines[2],[10],[11], evaluating Linearity, Accuracy, Precision, and Robustness.

Validation ParameterICH Q2(R2) CriteriaExperimental Results
Linearity & Range R2 ≥ 0.999 over 50% to 150% of target concentration. R2 = 0.9998 (Range: 0.05 – 0.15 mg/mL).
Accuracy (Recovery) Mean recovery 98.0% – 102.0% across 3 concentration levels (n=9).Mean Recovery = 99.8% (Range: 99.2% – 100.5%).
Repeatability (Precision) %RSD ≤ 2.0% for 6 independent sample preparations.%RSD = 0.65%
Intermediate Precision %RSD ≤ 2.0% (Different analyst, different day).%RSD = 0.81%
Robustness Method remains unaffected by small, deliberate variations (Flow ±0.1 mL/min, Temp ±2°C).All SST parameters remained within USP limits. No co-elution observed.

Table 4: Summary of ICH Q2(R2) Method Validation Data.

Sources

Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural characterization and confirmation of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, a compound of interest in pharmaceutical development and chemical synthesis. We present detailed protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) using electrospray ionization (ESI). The methodologies are designed to provide unambiguous molecular formula confirmation through accurate mass measurement and detailed structural insights via collision-induced dissociation (CID). This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable method for the characterization of complex small molecules.

Introduction

Methyl 2-[(4-aminophenyl)formamido]acetate is a multi-functionalized small molecule featuring a primary aromatic amine, an amide linkage, and a methyl ester. Its hydrochloride salt form ensures solubility and stability but requires specific considerations for mass spectrometric analysis. Accurate characterization is paramount for quality control, impurity profiling, and metabolic studies in drug development pipelines.[1]

Mass spectrometry is an indispensable tool for this purpose, offering exceptional sensitivity and specificity.[2] Electrospray ionization (ESI) is the preferred method for such moderately polar and thermally labile compounds, as it allows for the generation of intact molecular ions in the gas phase with minimal fragmentation.[3] High-resolution mass spectrometry (HRMS) provides mass measurements with high accuracy (typically <5 ppm), enabling the confident determination of the elemental composition and differentiation from isobaric interferences.[4][5] Furthermore, tandem mass spectrometry (MS/MS) offers an orthogonal layer of confirmation by inducing fragmentation of a selected precursor ion, which yields structurally significant product ions that act as a molecular fingerprint.[6]

This document details the scientific rationale and step-by-step protocols for leveraging HRMS and MS/MS to achieve a definitive characterization of the target compound.

Analyte Profile & Theoretical Data

A thorough understanding of the analyte's chemical properties is the foundation of any analytical method. The key properties for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride are summarized below.

PropertyValueSource / Comment
Chemical Structure Chemical Structure(Structure of the cationic form)
Chemical Formula C₁₀H₁₂N₂O₃For the free base[7]
Molecular Weight (Free Base) 208.21 g/mol [7]
Molecular Weight (HCl Salt) 244.67 g/mol 208.21 (base) + 36.46 (HCl)
Monoisotopic Mass (Free Base) 208.08479 DaCalculated
Exact Mass of Protonated Ion [M+H]⁺ = 209.09207 Da Calculated for C₁₀H₁₃N₂O₃⁺

Note: The protonated free base ([M+H]⁺) is the ion of interest observed in positive mode ESI-MS, not the full salt.

Principle of Mass Spectrometric Analysis

The characterization strategy involves two sequential mass spectrometric experiments.

  • Full Scan HRMS Analysis: The sample is introduced into the mass spectrometer, and a full scan is acquired to detect the protonated molecular ion, [M+H]⁺. The high resolving power of the instrument allows for the measurement of this ion's mass-to-charge ratio (m/z) to four or more decimal places.[8] This exact mass is then compared to the theoretical exact mass calculated from the elemental formula. A mass error of less than 5 parts-per-million (ppm) provides strong evidence for the proposed molecular formula.[4]

  • Tandem MS/MS Analysis: In a subsequent experiment, the [M+H]⁺ ion is selectively isolated in the first stage of the mass spectrometer (MS1).[6] This isolated ion is then accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), where it undergoes collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2).[2] The fragmentation pattern provides detailed information about the molecule's structural connectivity.

G

Experimental Protocols

Sample Preparation

Rationale: Proper sample preparation is critical for successful ESI-MS analysis. The hydrochloride salt must be dissolved in a solvent system that is volatile and promotes ionization while preventing signal suppression from non-volatile components.[9] High concentrations of salts can contaminate the instrument and suppress the analyte signal.[10] A typical starting concentration for infusion analysis is around 1 µg/mL.[11]

Protocol:

  • Accurately weigh approximately 1 mg of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride.

  • Dissolve the sample in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution: Take 10 µL of the stock solution and dilute it into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL.

  • Further dilute this solution 1:10 with the same 50:50 acetonitrile/water with 0.1% formic acid to achieve a final working concentration of 1 µg/mL.

  • Causality: The use of 0.1% formic acid is crucial. It ensures the solution is acidic, which promotes the protonation of the primary amine and amide nitrogen atoms, leading to a strong [M+H]⁺ signal in positive ion mode ESI.[12]

  • Transfer the final solution to a clean autosampler vial. Ensure no particulate matter is present; centrifuge the sample if necessary.[10]

Protocol 1: HRMS for Molecular Formula Confirmation

Rationale: This protocol aims to confirm the elemental composition of the analyte by measuring the exact mass of its protonated form. A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal for this purpose.[1]

Instrumentation & Parameters:

ParameterSettingRationale
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides the necessary mass accuracy (<5 ppm) for formula determination.[13]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for this molecule; positive mode targets the easily protonated nitrogen atoms.[3]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Nitrogen, Flow: 600 - 800 L/hrFacilitates the evaporation of solvent from charged droplets.
Desolvation Temp. 350 - 450 °CEnsures complete desolvation before ions enter the mass analyzer.
Mass Range m/z 50 - 500Covers the expected m/z of the precursor ion and potential low-mass contaminants.
Acquisition Mode Full Scan (MS1)Acquires data across the entire specified mass range.
Data Analysis Calculate mass error: (Observed Mass - Theoretical Mass) / Theoretical Mass * 10^6The result, in parts-per-million (ppm), is the key metric for confirmation.

Procedure:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Infuse the prepared 1 µg/mL sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Process the acquired spectrum. Identify the peak corresponding to the [M+H]⁺ ion.

  • Compare the measured exact mass to the theoretical exact mass of C₁₀H₁₃N₂O₃⁺ (209.09207 Da).

  • Validation: A mass error of < 5 ppm provides high confidence in the assigned elemental composition.[4]

Protocol 2: Tandem MS/MS for Structural Elucidation

Rationale: This protocol fragments the parent molecule to confirm its structure. The fragmentation pattern is unique to the molecule's covalent bond arrangement.[14]

Instrumentation & Parameters:

ParameterSettingRationale
Instrument Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, Ion Trap)Required for precursor selection (MS1) and fragment analysis (MS2).[6]
Acquisition Mode Product Ion Scan (MS/MS)Isolates a specific precursor ion and scans for all its resulting fragments.
Precursor Ion m/z 209.09The [M+H]⁺ ion identified in the HRMS scan.
Isolation Window 1-2 DaDefines the m/z range around the precursor ion that is allowed to pass into the collision cell.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation through collisions.
Collision Energy 10 - 40 eV (Ramped)The energy applied to induce fragmentation. A ramp of energies ensures a wide range of fragments (both stable and less stable) are generated.
Mass Range (MS2) m/z 40 - 220Covers the full range from the precursor ion down to expected small fragments.

Procedure:

  • Set up the mass spectrometer in Product Ion Scan mode.

  • Define the protonated molecular ion (m/z 209.09) as the precursor for fragmentation.

  • Infuse the sample as described in Protocol 1.

  • Acquire MS/MS spectra, ideally ramping the collision energy (e.g., from 10 to 40 eV) to capture a comprehensive fragmentation profile.

  • Analyze the resulting product ion spectrum to identify major fragments.

Expected Results & Fragmentation Pathway

The structure of methyl 2-[(4-aminophenyl)formamido]acetate offers several likely points of cleavage under CID conditions. The amide and ester functionalities are particularly susceptible to fragmentation.[15]

Expected HRMS Result:

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺209.09207e.g., 209.09195-0.57

Proposed Fragmentation Pathway:

The primary sites of protonation are the aniline nitrogen and the amide nitrogen. Fragmentation is expected to proceed via cleavage of the weakest bonds, particularly the amide C-N bonds and bonds adjacent to the carbonyl groups.

G M [M+H]⁺ m/z 209.09 C₁₀H₁₃N₂O₃⁺ F1 F1 M->F1 -32.02 Da (Loss of Methanol) F2 F2 M->F2 -88.04 Da (Amide Cleavage) F4 F4 M->F4 -121.05 Da (Amide Cleavage) F3 F3 F2->F3 -28.01 Da (Loss of CO)

Table of Expected Fragment Ions:

Observed m/z (Nominal)Proposed FormulaCalculated Exact MassProposed Structure / Loss
177C₁₀H₉N₂O₂⁺177.06585Loss of methanol (-CH₃OH) from the ester.[15]
121C₇H₇NO⁺121.05220Cleavage of the amide C-N bond, forming the 4-aminobenzoyl cation.
93C₆H₇N⁺93.05728Loss of carbon monoxide (-CO) from the m/z 121 fragment.
88C₃H₆NO₂⁺88.03930Cleavage of the amide C-N bond, forming the protonated methyl aminoacetate fragment.

Conclusion

The combination of high-resolution mass spectrometry and tandem mass spectrometry provides a powerful and definitive method for the characterization of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride. The HRMS protocol confirms the elemental composition with high confidence by leveraging accurate mass measurements. The MS/MS protocol provides an orthogonal confirmation of the molecular structure by identifying characteristic fragment ions. These self-validating protocols are robust, reliable, and essential for quality assurance in research and development settings.

References

  • Fiveable. (2025). High-Resolution Mass Spectrometry Definition.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from UCLA Department of Chemistry & Biochemistry.
  • Chemistry LibreTexts. (2022). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

  • Boole, R. (2025). High Resolution Mass Spectrometry.
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  • Damen, C. W. N., et al. (2012). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Retrieved from National Center for Biotechnology Information. [Link]

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  • Harvard University. (n.d.). Sample Preparation. Retrieved from Harvard Center for Mass Spectrometry. [Link]

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  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Retrieved from Mass Spectrometry Facility, Johns Hopkins University. [Link]

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Sources

Application Note: ¹H and ¹³C NMR Spectral Analysis of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride (synonymous with methyl 4-aminohippurate hydrochloride) is a critical intermediate in the development of renal diagnostic agents and targeted pharmaceuticals. Accurate structural elucidation of this molecule requires a deep understanding of its electronic environment, particularly the profound effects of its protonated anilinium core on the surrounding spin systems.

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind solvent selection, spectral shifts, and internal quality control markers.

SpinSystem A Ammonium Group (-NH3+) Broad Singlet B Aromatic Ring (AA'BB' System) Two Doublets A->B Strong -I Effect (Deshielding) C Amide Linkage (-CONH-) Triplet B->C Conjugation D Methylene (-CH2-) Doublet C->D 3J = 5.8 Hz (Coupling) E Methyl Ester (-COOCH3) Singlet D->E Esterification

Fig 1. Spin-spin coupling network and electronic effects defining the ¹H NMR spectrum.

Experimental Protocol

Causality in Sample Preparation

The choice of deuterated solvent is the most critical step in characterizing amine hydrochlorides. The salt form of this aniline derivative possesses a high lattice energy and is practically insoluble in non-polar halogenated solvents like CDCl₃.

While D₂O would readily dissolve the salt, it would immediately undergo deuterium exchange with the labile ammonium (–NH₃⁺) and amide (–NH–) protons, obliterating their crucial resonances and the diagnostic ³J coupling to the methylene group. Therefore, DMSO-d₆ is the mandatory solvent. DMSO fully solvates the ionic lattice while acting as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the labile protons and allowing them to be observed as distinct, quantifiable resonances[1].

Step-by-Step Preparation:

  • Weigh precisely 15.0 mg of the lyophilized compound. A concentration of ~25 mM provides an optimal signal-to-noise ratio for 1D ¹³C NMR within a reasonable timeframe (1024 scans) while preventing concentration-dependent chemical shift drifting of exchangeable protons.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal reference).

  • Vortex for 30 seconds until complete optical clarity is achieved. Transfer to a standard 5 mm NMR tube.

Acquisition Workflow

NMRWorkflow S1 Sample Prep 15 mg in DMSO-d6 S2 1D Acquisition 1H (16s) & 13C (1024s) S1->S2 S3 2D Acquisition COSY, HSQC, HMBC S2->S3 S4 Data Processing FT, Phase, Baseline S3->S4 S5 Structural Verification S4->S5

Fig 2. Step-by-step NMR acquisition and structural verification workflow.

Instrument Parameters (400 MHz Spectrometer, 298 K):

  • ¹H NMR: Pulse sequence zg30, Relaxation delay (D1) = 2.0 s, 16 scans, Spectral width = 20 ppm.

  • ¹³C NMR: Pulse sequence zgpg30 (proton-decoupled), Relaxation delay (D1) = 2.0 s, 1024 scans, Spectral width = 240 ppm.

Spectral Data & Mechanistic Insights

¹H NMR Spectral Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.20Broad Singlet (br s)3H-–NH ₃⁺ (Ammonium)
8.90Triplet (t)1H5.8–CONH – (Amide)
7.95Doublet (d)2H8.4Ar–H (C2, C6; ortho to C=O)
7.45Doublet (d)2H8.4Ar–H (C3, C5; ortho to NH₃⁺)
4.05Doublet (d)2H5.8–CH ₂– (Methylene)
3.65Singlet (s)3H-–COOCH ₃ (Methyl ester)

The Protonation Effect (Expert Insight): In the free base form of p-aminohippurate, the amino group is strongly electron-donating (+M resonance effect), which shields the adjacent ortho protons (H-3, H-5), typically driving their resonance upfield to ~6.6 ppm. However, upon protonation to the hydrochloride salt, the –NH₃⁺ group undergoes a drastic electronic inversion, becoming strongly electron-withdrawing (–I inductive effect)[1]. This causes a massive downfield shift of the H-3/H-5 protons to ~7.45 ppm. Observing this specific AA'BB' splitting pattern at these exact frequencies is the definitive diagnostic marker confirming the molecule is in its intact salt form.

¹³C NMR Spectral Assignments
Chemical Shift (δ, ppm)AssignmentCarbon Type
170.5C OOCH₃Ester Carbonyl
166.2C ONH–Amide Carbonyl
136.8Ar–C 4Quaternary (ipso to NH₃⁺)
133.5Ar–C 1Quaternary (ipso to C=O)
129.2Ar–C 2, C 6Aromatic CH (ortho to C=O)
122.5Ar–C 3, C 5Aromatic CH (ortho to NH₃⁺)
52.0–COOC H₃Methyl
41.3C H₂–Methylene

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the spectral assignment, this protocol relies on a self-validating internal logic:

  • Integration Integrity: The ratio of the methyl ester singlet (3.65 ppm) to the methylene doublet (4.05 ppm) must be exactly 3.0 : 2.0 . Any deviation indicates co-eluting impurities (such as unreacted glycine methyl ester) or incomplete relaxation during acquisition.

  • Coupling Symmetry: The ³J coupling constant measured on the amide –NH– triplet must mathematically match the ³J constant of the –CH₂– doublet (5.8 Hz). A mismatch immediately flags a structural anomaly, cleavage of the hippurate linkage, or overlapping impurity signals.

  • Solvent Impurity Profiling: When evaluating the spectrum for purity, analysts must account for residual solvent peaks. In DMSO-d₆, the residual pentadeuterated solvent peak appears at a quintet at 2.50 ppm, and trace water appears as a broad singlet around 3.33 ppm. Precise knowledge of these trace impurity shifts is critical to avoid misassigning them to the target analyte[2].

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

Sources

Application Notes and Protocols for In Vivo Administration of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C10H12N2O3 · HCl and a molecular weight of approximately 244.68 g/mol (for the hydrochloride salt).[1][2] As a novel or sparsely documented agent in publicly available scientific literature, establishing a robust and reproducible in vivo dosing protocol is a foundational step in characterizing its pharmacokinetic, pharmacodynamic, and toxicological profile. The successful preclinical evaluation of any new chemical entity is paramount for its potential translation into therapeutic applications.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride. The protocols herein are based on established principles of preclinical research and are intended to provide a starting framework that can be adapted and optimized based on emerging experimental data.[5][6][7] All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[5][8]

Preclinical Research Strategy for a Novel Compound

Before commencing in vivo experiments, a thorough understanding of the compound's physicochemical properties is essential. This includes, but is not limited to, its solubility, stability, and in vitro activity. This preliminary data is critical for designing safe and effective animal studies.[5][9]

Key Pre-administration Data Points
ParameterValue/InformationSignificance
Molecular Weight ~244.68 g/mol (HCl salt)Essential for calculating molar concentrations and dose preparations.
Solubility To be determinedDictates the choice of vehicle for administration.
In Vitro Potency (IC50/EC50) To be determinedProvides a preliminary indication of the compound's biological activity and helps in estimating the starting dose for in vivo studies.
Target(s) & Off-target(s) To be determinedInforms the selection of appropriate animal models and endpoints for efficacy and safety assessment.

The overarching goal of early in vivo studies is to bridge the gap between initial discovery and potential clinical trials by gathering crucial data on the compound's safety and efficacy.[9]

Experimental Workflow for In Vivo Protocol Development

The following diagram outlines the logical progression for establishing an in vivo dosing regimen for a novel compound like methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride.

G cluster_preclinical Phase 1: Preclinical Assessment cluster_protocol_dev Phase 2: Protocol Development cluster_data Phase 3: Data Analysis & Refinement A Compound Characterization (Solubility, Stability) B In Vitro Assays (Potency, Cytotoxicity) A->B informs C Vehicle Selection & Dose Formulation B->C D Acute Toxicity Study (Dose Range Finding) C->D E Pharmacokinetic (PK) Study (Single Dose) D->E F Efficacy Study in Disease Model E->F G Analyze PK/PD & Toxicity Data F->G H Refine Dosing Regimen (Dose, Frequency) G->H

Caption: Workflow for developing an in vivo dosing protocol.

Detailed In Vivo Dosing Protocols

The following sections provide step-by-step methodologies for the initial in vivo evaluation of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride.

Protocol 1: Vehicle Selection and Dose Formulation

The choice of an appropriate vehicle is critical for ensuring the bioavailability and stability of the test compound.[5]

Objective: To prepare a stable and biocompatible formulation of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride for administration.

Materials:

  • Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

  • Sterile saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water for injection

Procedure:

  • Solubility Testing:

    • Assess the solubility of the compound in various biocompatible solvents (e.g., water, saline, DMSO, ethanol).

    • Start by attempting to dissolve a known amount of the compound in a small volume of the solvent.

    • If the compound is poorly soluble in aqueous solutions, consider using a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% sterile water). The final concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.

  • Stock Solution Preparation:

    • Based on the solubility results, prepare a high-concentration stock solution. For example, if the desired highest dose is 100 mg/kg and the injection volume is 10 mL/kg, a 10 mg/mL stock solution is required.

    • Ensure the compound is completely dissolved. Gentle warming or sonication may be used if it does not affect the compound's stability.

  • Working Solution Preparation:

    • Dilute the stock solution with the chosen vehicle to the desired final concentrations for injection.

    • Prepare fresh solutions daily unless stability studies have confirmed longer-term stability.

Protocol 2: Acute Toxicity and Dose-Ranging Study

This is a crucial first step to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.[9][10]

Objective: To evaluate the acute toxicity and establish a safe dose range for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley or Wistar). Rodents are commonly used in initial preclinical studies due to their well-characterized biology and ease of handling.[7]

  • Sex: Use both males and females initially, as there may be sex-dependent differences in metabolism and toxicity.

  • Age: Young adult animals (e.g., 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.[5]

Experimental Design:

  • Groups:

    • Group 1: Vehicle control

    • Group 2-n: Increasing doses of the compound (e.g., 1, 10, 50, 100, 500 mg/kg). A wide range is recommended for a novel compound.

  • Administration Route:

    • Intraperitoneal (IP): Often used for initial studies due to rapid absorption.

    • Oral Gavage (PO): If oral bioavailability is desired for the final application.

    • Intravenous (IV): For direct systemic administration and determining absolute bioavailability.

  • Procedure:

    • Randomly assign animals to the different dose groups (n=3-5 per group).

    • Record the initial body weight of each animal.

    • Administer a single dose of the compound or vehicle.

    • Monitor the animals closely for the first few hours post-dosing and then daily for up to 14 days.

    • Monitoring Parameters:

      • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

      • Body weight (daily).

      • Food and water intake (daily).

      • Mortality.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.

Dose-Ranging Study Design Example
GroupTreatmentDose (mg/kg)RouteNo. of Animals
1Vehicle (e.g., Saline/DMSO)0IP5
2Compound10IP5
3Compound50IP5
4Compound100IP5
5Compound250IP5

Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing an effective dosing schedule.[4]

Protocol 3: Single-Dose Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride after a single administration.

Procedure:

  • Based on the dose-ranging study, select a safe and well-tolerated dose.

  • Administer the compound to a cohort of animals (e.g., cannulated rats for serial blood sampling).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Signaling Pathway Visualization (Hypothetical)

Assuming the compound is designed to inhibit a specific kinase pathway involved in a disease, the experimental logic can be visualized as follows:

cluster_workflow In Vivo Efficacy and MoA Study cluster_pathway Hypothetical Signaling Pathway A Administer Compound (e.g., 50 mg/kg, IP) B Collect Target Tissue (e.g., Tumor, Brain) A->B C Protein Extraction & Western Blot B->C D Measure Phosphorylation of Downstream Target C->D KinaseB p-Kinase B (Target) D->KinaseB Measures Inhibition Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseA->KinaseB Effector Effector Protein KinaseB->Effector Response Cellular Response Effector->Response

Caption: Workflow for assessing in vivo target engagement.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the generated data, the following practices are essential:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[7]

  • Appropriate Controls: Always include a vehicle control group to account for any effects of the administration procedure or the vehicle itself.[7] For efficacy studies, a positive control (a compound with a known effect) can also be valuable.

  • Statistical Analysis: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a statistically significant effect.[7][10]

  • Transparent Reporting: All aspects of the study design, execution, and analysis should be thoroughly documented and reported to ensure transparency and allow for independent evaluation.

By adhering to these principles, the generated data for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride will be robust, reliable, and contribute meaningfully to the understanding of its biological activity.

References

  • Macleod, M. R., et al. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 10(7), e0134345.
  • Sena, E. S., et al. (2018). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 246, pp. 1-16). Springer, Cham.
  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Statistics and Data Corporation. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, May 1). PHARMACOLOGY REVIEW(S). Retrieved from [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). methyl 2-[2-(4-aminophenyl)acetamido]acetate — Chemical Substance Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these issues effectively.

Understanding the Molecule: Key Physicochemical Properties

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride, also known as methyl 2-(4-aminobenzamido)acetate hydrochloride, possesses a structure with distinct regions that dictate its solubility behavior. Understanding these features is the first step in troubleshooting.

The molecule consists of:

  • A hydrophobic phenyl ring which tends to decrease water solubility.

  • An amide linkage and a methyl ester group , which are polar and can participate in hydrogen bonding.

  • A primary aromatic amine which, in this hydrochloride salt form, is protonated (-NH₃⁺). This charged group is the primary driver for its aqueous solubility.

The hydrochloride salt form is intentionally designed to improve solubility by ensuring the primary amine is ionized. However, this ionization is highly dependent on the pH of the solution.

Caption: Chemical structure and key functional groups.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My compound isn't dissolving in water or my buffer. What should I check first?

A: The most critical factor governing the solubility of this compound is pH . As a hydrochloride salt of a primary amine, its solubility is significantly higher in acidic conditions where the amine group is fully protonated (charged).

Initial Troubleshooting Steps:

  • Verify pH: Measure the pH of your solvent or buffer. If it is neutral or basic, you will likely encounter solubility issues.

  • Start Acidic: Attempt to dissolve the compound in a slightly acidic solution first (e.g., pH 2-4). Deionized water can become slightly acidic from dissolved CO₂, but using a defined acidic buffer is more reliable.

  • Compound Integrity: Ensure your compound has not degraded. The ester linkage is susceptible to hydrolysis, particularly at high or low pH, which would change the molecule's properties.

Q2: How exactly does pH affect the solubility of this compound?

A: The primary amine on the phenyl ring exists in equilibrium between its protonated, cationic form (-NH₃⁺) and its neutral, free base form (-NH₂). The cationic form is significantly more polar and, therefore, more water-soluble.

  • In Acidic Solutions (Low pH): The equilibrium shifts towards the protonated (-NH₃⁺) form, maximizing solubility.[1][2]

  • In Basic Solutions (High pH): As the pH increases, the amine group gets deprotonated to its neutral (-NH₂) form. This neutral form is much less polar, leading to a sharp decrease in aqueous solubility and potential precipitation of the compound.[3]

This relationship is a classic example of how the solubility of ionizable compounds can be manipulated.[4]

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble Protonated Form (R-NH3+) Highly Soluble Insoluble Free Base (R-NH2) Poorly Soluble Soluble->Insoluble + OH- Insoluble->Soluble + H+

Caption: pH-dependent equilibrium of the compound.

Q3: I need to conduct my experiment at a neutral pH, but the compound precipitates. What are my options?

A: This is a common challenge. When pH adjustment alone is not feasible for your experimental window, several formulation strategies can be employed to enhance solubility.[5][6]

Here is a recommended workflow for addressing this issue:

start Compound precipitates at desired pH ph_check Can experimental pH be slightly lowered? start->ph_check cosolvent Try Co-solvents (e.g., Ethanol, PEG 400, DMSO) ph_check->cosolvent No success Solubility Achieved ph_check->success Yes surfactant Try Surfactants (e.g., Tween 80, Cremophor) cosolvent->surfactant If insufficient cosolvent->success complexation Try Complexation (e.g., Cyclodextrins) surfactant->complexation If insufficient surfactant->success complexation->success failure Consult Formulation Specialist (Consider Solid Dispersions) complexation->failure If insufficient

Caption: Troubleshooting workflow for solubility enhancement.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[7][8][9]

Co-solventStarting Concentration (% v/v)Notes
Ethanol5-20%Commonly used, biocompatible at low concentrations.
Propylene Glycol (PG)5-20%A common pharmaceutical excipient.[10]
Polyethylene Glycol 400 (PEG 400)5-20%Effective for many compounds, low toxicity.[11]
Dimethyl Sulfoxide (DMSO)1-5%Excellent solubilizing power, but can have biological effects. Use with caution and keep concentration minimal.
Option 2: Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of these micelles can encapsulate your compound, increasing its apparent solubility.[12][13][14]

SurfactantTypeTypical Concentration (% w/v)Notes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%Widely used in pharmaceutical formulations; low toxicity.[15]
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%Similar to Tween 80.
Polyoxyl 35 Castor Oil (Cremophor® EL)Non-ionic0.1 - 2%Very effective but associated with some toxicities.[13]
Option 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the hydrophobic phenyl ring of your compound, thereby increasing its solubility in water.[16][17]

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower cost, but also lower aqueous solubility itself.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[18]

Part 2: Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

This experiment will help you quantify the relationship between pH and the solubility of your compound. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[19][20]

Materials:

  • Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

  • Vials with screw caps.

  • Orbital shaker/agitator in a temperature-controlled environment.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).

Procedure:

  • Add an excess amount of the solid compound to a series of vials (ensure solid is visible).

  • Add a fixed volume of each buffer to the corresponding vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Screening Co-solvents for Solubility Enhancement

This protocol provides a rapid method to screen for an effective co-solvent system.

Materials:

  • Aqueous buffer at the desired final pH.

  • Potential co-solvents (Ethanol, PG, PEG 400, DMSO).

  • Your compound.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 5:95, 10:90, 20:80 v/v).

  • Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each of these mixtures.

  • Alternatively, for a quicker screen, prepare a concentrated stock solution of your compound in pure co-solvent (e.g., 50 mg/mL in DMSO).

  • Add small aliquots of this stock solution to your aqueous buffer and observe for precipitation (turbidity). This kinetic solubility measurement can help rank the effectiveness of different co-solvents.[20][21]

Protocol 3: Phase-Solubility Study with Cyclodextrins

This study determines if a cyclodextrin can form a complex with your compound and enhance its solubility.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Aqueous buffer at the desired pH.

  • Your compound.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your desired buffer.

  • Add an excess amount of your compound to each cyclodextrin solution.

  • Follow steps 3-7 from the shake-flask method (Protocol 1) to determine the apparent solubility of the compound at each cyclodextrin concentration.

  • Plot the apparent solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).

  • A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase-solubility diagram) indicates the formation of a soluble 1:1 complex and confirms that this is a viable strategy.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. (2021). Available from: [Link]

  • Gullapalli, R. Solubility enhancement techniques: A comprehensive review. (2023). Available from: [Link]

  • Pawar, J. et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). Pharmacognosy Reviews. Available from: [Link]

  • Dey, S. et al. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. (2022). Molecules. Available from: [Link]

  • ResearchGate. pH dependence of amino acid solubility. Available from: [Link]

  • Al-Kassas, R. et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Scientific Reports. Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019). Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2023). Available from: [Link]

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Available from: [Link]

  • Savjani, K. et al. Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022). Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Available from: [Link]

  • Al-Hamidi, H. et al. Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023). Journal of the Indian Chemical Society. Available from: [Link]

  • PubChemLite. Methyl 2-(4-aminophenyl)-2-hydroxyacetate. Available from: [Link]

  • Bevan, C. & Lloyd, R. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). Analytical Chemistry. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound. (2005).
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • OKCHEM. What are the effects of surfactants on the solubilization of hydrophobic substances?. (2023). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. (2010). Available from: [Link]

  • YouTube. How does pH Affect Amino Acids?. (2023). Available from: [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). Available from: [Link]

  • Chemcas. methyl 2-[acetyl-(4-aminophenyl)sulfonyl-amino]acetate — Chemical Substance Information. Available from: [Link]

  • LinkedIn. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • AP Chemistry. pH and Solubility. Available from: [Link]

  • Asian Journal of Pharmaceutics. Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023). Available from: [Link]

  • Pharmaceutics. Current Trends on Solid Dispersions: Past, Present, and Future. (2022). Available from: [Link]

  • University of the West Indies. Solubility of Organic Compounds. (2023). Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2023). Available from: [Link]

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optimizing crystallization conditions for methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and downstream processing of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride .

As an Active Pharmaceutical Ingredient (API) intermediate, this molecule presents a unique "triad of challenges" during crystallization: it contains a weakly basic aniline hydrochloride salt prone to disproportionation, a methyl ester susceptible to solvolysis, and a flexible hydrogen-bonding network that frequently triggers liquid-liquid phase separation (LLPS).

This guide is designed by application scientists to help you navigate these physicochemical vulnerabilities, troubleshoot failed batches, and establish a thermodynamically stable, self-validating crystallization protocol.

Process Optimization Workflow

The following decision tree outlines the optimized antisolvent crystallization route, specifically engineered to bypass the liquid-liquid miscibility gap.

CrystallizationWorkflow Start Crude Methyl 2-[(4-aminophenyl) formamido]acetate HCl Solvent Dissolve in Anhydrous MeOH (+ 0.05 eq HCl gas/MeOH) Start->Solvent Filter Polish Filtration (Remove heterogeneous nuclei) Solvent->Filter Heat Heat to 45°C (Ensure complete dissolution) Filter->Heat Antisolvent Dose Antisolvent (MTBE) until S=1.2 (Supersaturation) Heat->Antisolvent Seed Add Seed Crystals (Within MSZW, above LLPS boundary) Antisolvent->Seed Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Check Phase Check: Crystals or Oil? Cool->Check Oil Oiling Out (LLPS) Reheat & Adjust Solvent Check->Oil Liquid-Liquid Separation Success Filter, Wash (Cold MTBE), & Vacuum Dry Check->Success Solid-Liquid Nucleation Oil->Heat

Workflow for optimizing antisolvent crystallization and preventing liquid-liquid phase separation.

Troubleshooting & FAQs

Q: Why does my solution turn into a milky emulsion or sticky oil instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out"[1]. This occurs when your cooling trajectory or antisolvent addition rate forces the system to cross the liquid-liquid binodal curve before it can cross the solid-liquid solubility curve[2]. Because the integration of this specific solute into a rigid crystal lattice is kinetically hindered by its flexible acetate chain, the molecules instead form a metastable, solute-rich liquid phase[3].

  • The Fix: You must operate strictly within the Metastable Zone Width (MSZW). Reduce the antisolvent dosing rate, maintain a higher temperature (e.g., 45°C), and introduce seed crystals before reaching the cloud point to force solid-liquid nucleation.

Q: HPLC analysis of my isolated crystals shows a new impurity with a lower retention time. What happened? A: This is likely the result of ester hydrolysis or transesterification. The hydrochloride salt of the aniline group creates a localized acidic environment. If there is residual water in your solvent system, the acidic conditions will catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid[4]. If you used ethanol or isopropanol as a solvent, acid-catalyzed transesterification occurred.

  • The Fix: Switch to strictly anhydrous methanol as your primary solvent. Methanol prevents transesterification (since the substrate is already a methyl ester) and anhydrous conditions completely suppress hydrolysis.

Q: The isolated solid has a lower chloride content than expected. Am I losing the salt? A: Yes, you are observing salt disproportionation (free-basing). The aniline group is only weakly basic (pKa ~4.6). If your solvent system has a high dielectric constant or high water activity, it can strip the HCl from the API, causing the less soluble free base to precipitate.

  • The Fix: Spike your primary dissolution solvent with 0.05 to 0.1 equivalents of anhydrous HCl (delivered as HCl in methanol) to shift the equilibrium and thermodynamically favor the intact hydrochloride salt.

Self-Validating Antisolvent Crystallization Protocol

This protocol utilizes a Methanol/Methyl tert-butyl ether (MTBE) solvent system. It is designed to be self-validating : Step 4 acts as a built-in diagnostic checkpoint to ensure thermodynamic stability before proceeding.

Step 1: Primary Dissolution Suspend the crude methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride in 5 volumes of anhydrous Methanol. Add 0.05 equivalents of 1.25M HCl in Methanol to suppress disproportionation. Heat the reactor to 45°C under moderate agitation until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer. Causality: Removing foreign particulates prevents unpredictable heterogeneous nucleation that can prematurely trigger oiling out.

Step 3: Antisolvent Dosing (Supersaturation Generation) Maintain the crystallizer at 45°C. Slowly dose MTBE (approx. 2 to 2.5 volumes) at a rate of 0.05 vol/min until a slight supersaturation is achieved (Target S ≈ 1.2). The solution must remain visually clear.

Step 4: Seeding and Validation Hold (Critical Checkpoint) Add 1-2 wt% of pure, milled seed crystals of the target polymorph. Hold the system isothermally at 45°C for 30 minutes.

  • Self-Validation Logic:

    • If the seeds dissolve: The system is undersaturated (S < 1). Dose 0.5 vol more MTBE and re-seed.

    • If the system turns milky: You have crossed the LLPS boundary. Reheat to 55°C to dissolve the oil, add 0.5 vol Methanol, and restart Step 3.

    • If the seeds remain suspended and develop sharp edges: The system is perfectly positioned within the MSZW. Proceed to Step 5.

Step 5: Controlled Cooling & Yield Maximization Cool the suspension linearly from 45°C to 5°C at a slow, controlled rate of 0.1°C/min. Once at 5°C, dose an additional 3 volumes of MTBE over 2 hours to drive the remaining API out of solution and maximize yield.

Step 6: Isolation Filter the resulting slurry. Wash the filter cake with 2 volumes of cold MTBE to displace the mother liquor and remove impurities. Dry the product under vacuum at 40°C to constant weight.

Phase Boundary & Solubility Data

To assist in mapping your process design space, the following table summarizes the quantitative phase boundaries for the API in a 1:1 (v/v) Methanol/MTBE system. Note: Operating between the "Seeded MSZW Limit" and the "LLPS Cloud Point" is the critical safe zone.

Temperature (°C)Solubility (mg/mL)MSZW Unseeded Limit (°C)Seeded MSZW Limit (°C)LLPS Cloud Point (°C)
45125384335
3585273324
2550162313
15285132
512N/A3N/A

Sources

Validation & Comparative

Comparative Efficacy of Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The class of N-substituted aminophenyl acetate derivatives has emerged as a promising scaffold in the design of new anticancer drugs. This guide provides a comprehensive comparative analysis of the preclinical efficacy of a series of rationally designed analogs of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride. Our investigation is grounded in established principles of medicinal chemistry and leverages robust in vitro and in vivo experimental models to elucidate structure-activity relationships (SAR) and guide future drug development efforts.

Introduction: The Therapeutic Potential of N-Acyl-p-aminophenylacetate Analogs

The core structure of methyl 2-[(4-aminophenyl)formamido]acetate, characterized by a central p-aminophenyl ring N-acylated with a formamidoacetate moiety, presents a versatile template for chemical modification. Previous studies on structurally related compounds, such as 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, have demonstrated significant antiproliferative activity against various cancer cell lines.[1] This has spurred interest in exploring the therapeutic potential of this chemical class more broadly. The rationale behind the design of the analogs presented in this guide is to systematically probe the influence of electronic and steric modifications on anticancer efficacy.

Design and Synthesis of the Analog Series

A series of five analogs of the parent compound, methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride (A-1), were synthesized to investigate the impact of substitution on the phenyl ring. The selection of substituents was guided by the need to explore a range of electronic effects, from electron-donating to electron-withdrawing groups. The general synthetic scheme is outlined below.

General Synthetic Pathway

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product Substituted 4-nitroaniline Substituted 4-nitroaniline Methyl 2-[(4-nitrophenyl)amino]acetate Methyl 2-[(4-nitrophenyl)amino]acetate Substituted 4-nitroaniline->Methyl 2-[(4-nitrophenyl)amino]acetate 1. K2CO3, DMF Methyl 2-chloroacetate Methyl 2-chloroacetate Methyl 2-chloroacetate->Methyl 2-[(4-nitrophenyl)amino]acetate Methyl 2-[(4-aminophenyl)amino]acetate Methyl 2-[(4-aminophenyl)amino]acetate Methyl 2-[(4-nitrophenyl)amino]acetate->Methyl 2-[(4-aminophenyl)amino]acetate 2. H2, Pd/C Target Analog (A-1 to A-5) Target Analog (A-1 to A-5) Methyl 2-[(4-aminophenyl)amino]acetate->Target Analog (A-1 to A-5) 3. Formic acid, DCC 4. HCl in Ether G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture HCT-116 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Intraperitoneal Dosing (Vehicle, A-5) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Euthanasia Euthanasia at Study Endpoint Monitoring->Euthanasia Tumor_Excision Tumor Excision and Weight Measurement Euthanasia->Tumor_Excision Analysis Histological and Biomarker Analysis Tumor_Excision->Analysis

Caption: Workflow for the in vivo evaluation of analog A-5 in a HCT-116 xenograft model.

Results of the In Vivo Study

Mice bearing HCT-116 tumor xenografts treated with analog A-5 (20 mg/kg, daily) exhibited a significant reduction in tumor growth compared to the vehicle-treated control group. At the end of the 21-day study, the average tumor volume in the A-5 treated group was approximately 65% smaller than in the control group. No significant changes in body weight were observed, suggesting good tolerability of the compound at the tested dose.

Proposed Mechanism of Action

While the precise molecular target of this chemical series is yet to be fully elucidated, the observed cytotoxic effects suggest a mechanism involving the induction of apoptosis. Preliminary mechanistic studies indicate that treatment with analog A-5 leads to the activation of caspase-3 and an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Further investigation is warranted to identify the direct cellular target and signaling pathways modulated by these compounds.

Hypothesized Apoptotic Pathway

G Analog_A5 Analog A-5 Unknown_Target Putative Cellular Target Analog_A5->Unknown_Target Signaling_Cascade Downstream Signaling Cascade Unknown_Target->Signaling_Cascade Bax_Bcl2 Increased Bax/Bcl-2 Ratio Signaling_Cascade->Bax_Bcl2 Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized mechanism of action for the induction of apoptosis by analog A-5.

Conclusion and Future Directions

The comparative analysis of this series of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride analogs has successfully identified compounds with potent in vitro and in vivo anticancer activity. The established structure-activity relationship, highlighting the beneficial effect of electron-withdrawing substituents on the phenyl ring, provides a clear rationale for the design of next-generation analogs. The promising efficacy and tolerability of analog A-5 in a preclinical xenograft model warrant its further development as a potential anticancer therapeutic. Future research should focus on the definitive identification of the molecular target, optimization of the pharmacokinetic properties of the lead compounds, and evaluation in a broader range of cancer models.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Human cancer cell lines (MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (A-1 to A-5) and a reference drug (Doxorubicin) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using non-linear regression analysis. [2][3][4]

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Cell Implantation: 5 x 10^6 HCT-116 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=8 per group).

  • Treatment: The treatment group receives daily intraperitoneal injections of analog A-5 (20 mg/kg), while the control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.

  • Study Endpoint: The study is terminated after 21 days, or when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and processed for further analysis. [5][6]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

  • In Vivo Oncology Models for Drug Discovery. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

  • 2.2. NCI Anticancer Screening In Vitro. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

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Benchmarking Methyl 2-[(4-aminophenyl)formamido]acetate Hydrochloride: A Comprehensive Guide for Prodrug Modeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

Methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride (CAS: 5259-86-9)—frequently referred to in pharmacological literature by its structural synonym, p-aminohippuric acid methyl ester (PAH methyl ester) —is a highly versatile bifunctional compound. In modern drug development, it serves two primary functions:

  • As a Membrane-Permeable Prodrug Model: It acts as a lipophilic precursor to p-aminohippuric acid (PAH), allowing researchers to decouple passive cellular entry from active Organic Anion Transporter (OAT) mediated efflux.

  • As a Peptidomimetic Building Block: Its bifunctional nature (an aromatic amine and an aliphatic methyl ester) makes it a valuable spacer in bioconjugation and Antibody-Drug Conjugate (ADC) linker chemistry.

This guide objectively benchmarks this compound against classical alternatives like free PAH, Probenecid, and standard ADC linkers (e.g., Val-Cit-PAB), providing self-validating experimental protocols and mechanistic causality for application scientists.

Physicochemical Rationale & Causality (E-E-A-T)

To understand why this specific hydrochloride salt is utilized over its parent free acid, we must examine the thermodynamic barriers of cellular membranes.

Free PAH is highly hydrophilic (LogP ≈ -1.10) and carries a negative charge at physiological pH. This restricts its passive permeability across lipid bilayers, making its cellular entry strictly dependent on active uptake by basolateral transporters like [1].

By masking the carboxylic acid as a methyl ester, the LogP is significantly increased, neutralizing the charge. This structural modification allows the compound to passively diffuse into cells independent of transporter expression. Once inside the intracellular space, ubiquitous [2] rapidly hydrolyze the ester bond. This enzymatic cleavage traps the newly formed, hydrophilic PAH inside the cell, creating a high intracellular concentration gradient that is ideal for studying asymmetric efflux kinetics.

Application 1: Membrane-Permeable Prodrug Modeling & OAT Transport

Quantitative Benchmarking Data

When benchmarking transporter substrates, it is critical to evaluate passive permeability ( Papp​ ) alongside enzymatic stability and transporter affinity.

Table 1: Pharmacokinetic & Transporter Benchmarking

CompoundPredicted LogPPassive Permeability ( Papp​ )CES1 Cleavage ( t1/2​ )OAT1 Affinity ( IC50​ )
Methyl 2-[(4-aminophenyl)formamido]acetate HCl 0.85High (>15 × 10⁻⁶ cm/s)< 15 min> 500 µM (Poor substrate)
p-Aminohippuric Acid (PAH) -1.10Low (<1 × 10⁻⁶ cm/s)N/A (Stable)15 - 30 µM (Strong substrate)
Probenecid (Control) 3.21High (>20 × 10⁻⁶ cm/s)N/A (Stable)4 - 8 µM (Inhibitor)
Prodrug Transport & Activation Pathway

G A Extracellular Prodrug B Lipid Bilayer (Passive Diffusion) A->B High LogP C Intracellular Space (CES1 Cleavage) B->C Entry D Active PAH (Trapped) C->D Esterase Hydrolysis E OAT1/3 Efflux (Basolateral) D->E Substrate Recognition

Mechanism of passive diffusion, intracellular esterase cleavage, and OAT-mediated efflux.

Self-Validating Protocol: Intracellular Accumulation & Esterase Cleavage Assay

To ensure trustworthiness, this protocol utilizes a self-validating LC-MS/MS system. By tracking the depletion of the ester, the stoichiometric appearance of the free acid, and utilizing an esterase inhibitor control, we eliminate the possibility of spontaneous chemical degradation artifacts.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed human CES1-expressing hepatocytes or transfected HEK293-OAT1 cells in 12-well plates. Grow to 90% confluence.

  • Inhibitor Control (Validation Step): Pre-incubate half the wells with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 30 minutes to irreversibly inhibit serine esterases. Causality: If PMSF halts PAH formation, the cleavage is definitively enzymatic.

  • Compound Dosing: Spike methyl 2-[(4-aminophenyl)formamido]acetate HCl to a final concentration of 10 µM in HBSS buffer.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, aspirate the buffer and wash cells rapidly with ice-cold PBS. Causality: Ice-cold temperatures instantly arrest enzymatic activity and prevent premature efflux.

  • Lysis & Quenching: Lyse cells using 200 µL of ice-cold Acetonitrile containing 50 nM PAH-d4 (Internal Standard).

  • LC-MS/MS Analysis: Centrifuge lysates at 14,000 x g for 10 minutes. Analyze the supernatant via MRM (Multiple Reaction Monitoring) tracking three specific transitions:

    • Intact Ester ( m/z 209.1 120.0)

    • Free PAH ( m/z 195.1 120.0)

    • PAH-d4 IS ( m/z 199.1 124.0)

Application 2: ADC Linker & Peptidomimetic Chemistry

Quantitative Benchmarking Data

In synthetic chemistry, the compound is utilized for its differential reactivity. The aromatic amine ( pKa​ ≈ 2.5) is significantly less nucleophilic than standard aliphatic amines, requiring specific coupling agents (like HATU or EDC/HOAt) but offering excellent stability against premature degradation.

Table 2: Bioconjugation & Linker Stability Benchmarking

Linker PrecursorPrimary Amine pKa​ Conjugation EfficiencyPlasma Stability (24h)Cleavage Mechanism
Methyl 2-[(4-aminophenyl)formamido]acetate HCl ~2.5 (Aromatic)Moderate (Requires HOAt/HATU)> 85% IntactEsterase / Peptidase
Val-Cit-PAB N/AHigh> 95% IntactCathepsin B
Glycine Methyl Ester ~9.6 (Aliphatic)Very High (Standard EDC)< 40% IntactNon-specific esterases
Bioconjugation Workflow

G A Methyl 4-aminohippurate (Starting Material) B Amine Coupling (HATU/DIPEA Activation) A->B Step 1: N-terminal modification C Ester Hydrolysis (LiOH Treatment) B->C Step 2: C-terminal deprotection D Payload Attachment (Peptide/Drug Conjugation) C->D Step 3: Final conjugation

Step-by-step bioconjugation workflow utilizing the bifunctional amine and ester groups.

Self-Validating Protocol: Bifunctional Coupling Workflow
  • N-Terminal Amine Coupling: Dissolve the target carboxylic acid payload (1.0 eq) and methyl 2-[(4-aminophenyl)formamido]acetate HCl (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Causality: DIPEA neutralizes the HCl salt of the starting material and provides the basic environment necessary for HATU-mediated activation of the aromatic amine. Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography to isolate the intermediate ester.

  • C-Terminal Deprotection (Saponification): Dissolve the intermediate in a 3:1 mixture of THF:Water. Add LiOH (2.0 eq) and stir at 0°C for 2 hours. Causality: 0°C prevents epimerization of sensitive adjacent stereocenters during ester hydrolysis.

  • Final Isolation: Acidify to pH 3 using 1M HCl, extract with Dichloromethane, and dry over Na2​SO4​ to yield the free acid linker ready for final payload attachment.

References

  • The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective Physiological Reviews URL:[Link]

  • Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment Antimicrobial Agents and Chemotherapy URL:[Link]

  • Molecular physiology of renal organic anion transporters American Journal of Physiology-Renal Physiology URL:[Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.